2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-7-5(8(10,11)12)2-1-3-6(7)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTHHWYOEISJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N=C=O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369877 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190774-52-8 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate (CAS No. 190774-52-8). This fluorinated aryl isocyanate is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and reactions, and an exploration of its role in the inhibition of the necroptosis signaling pathway through the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.
Core Chemical Properties
This compound is a reactive organic compound featuring a highly electrophilic isocyanate group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. These functional groups impart unique reactivity and properties that are advantageous in the synthesis of complex organic molecules.
| Property | Value | Source |
| CAS Number | 190774-52-8 | [1][2] |
| Molecular Formula | C₈H₃F₄NO | [1] |
| Molecular Weight | 205.11 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Boiling Point | 39 °C at 1.5 mmHg | [1] |
| Density | 1.416 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.459 | [1] |
| Flash Point | 171 °F (77.2 °C) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for isocyanate formation. The most common industrial routes involve the phosgenation of the corresponding aniline or the Curtius rearrangement of a carboxylic acid derivative.
Synthesis via Phosgenation of 2-Fluoro-3-(trifluoromethyl)aniline
This method involves the reaction of 2-Fluoro-3-(trifluoromethyl)aniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene. The aniline precursor is a critical starting material.
Experimental Protocol:
-
Preparation of the Amine Solution: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in an anhydrous solvent such as toluene or dichloromethane.
-
Phosgenation: To the stirred amine solution, add a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent dropwise at a controlled temperature, typically between 0 and 10 °C. The reaction is exothermic and generates HCl gas, which should be neutralized with a non-nucleophilic base (e.g., triethylamine) or vented safely.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine starting material and the appearance of the characteristic isocyanate peak around 2250-2270 cm⁻¹.
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. The solvent is then removed under reduced pressure.
-
Purification: The crude isocyanate is purified by vacuum distillation to yield the final product.[3]
Synthesis via Curtius Rearrangement of 2-Fluoro-3-(trifluoromethyl)benzoic Acid
The Curtius rearrangement provides an alternative, phosgene-free route to the isocyanate from the corresponding carboxylic acid.[4][5][6]
Experimental Protocol:
-
Acyl Azide Formation: Convert 2-Fluoro-3-(trifluoromethyl)benzoic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to form the acyl azide. A one-pot procedure using diphenylphosphoryl azide (DPPA) with the carboxylic acid is a common and safer alternative.[7]
-
Rearrangement: The acyl azide is then carefully heated in an inert solvent (e.g., toluene or benzene). The thermal decomposition of the acyl azide leads to the loss of nitrogen gas and the rearrangement of the remaining fragment to form the isocyanate.[4]
-
Isolation: The isocyanate can be isolated by removal of the solvent under reduced pressure and purified by vacuum distillation.[5]
Reactivity and Key Reactions
The isocyanate group of this compound is a potent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is central to its utility in organic synthesis.
Reaction with Amines to Form Ureas
The most prominent reaction of this isocyanate is its reaction with primary or secondary amines to form substituted ureas. This reaction is fundamental to the synthesis of many biologically active molecules, including RIPK1 inhibitors.[3][8]
General Experimental Protocol for Urea Formation:
-
Amine Solution Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the desired amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).[9]
-
Isocyanate Addition: To the stirred amine solution, add this compound (1.05 equivalents) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction: Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. Monitor the reaction by TLC until the starting materials are consumed.
-
Product Isolation: If the urea product precipitates from the reaction mixture, it can be collected by filtration and washed with a cold solvent. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.[3]
Application in Drug Discovery: Synthesis of RIPK1 Kinase Inhibitors
This compound is a valuable reagent in the synthesis of small molecule inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.
The Necroptosis Signaling Pathway
Necroptosis is a regulated necrotic cell death pathway that is initiated by signals such as tumor necrosis factor (TNF). The core of the necroptosis signaling cascade involves the activation of RIPK1, which then recruits and activates RIPK3. This leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[8][10]
Experimental Workflow: Synthesis of a Furo[2,3-d]pyrimidine-based RIPK1 Inhibitor
The following diagram illustrates a general workflow for the synthesis of a furo[2,3-d]pyrimidine-based RIPK1 inhibitor, where the urea linkage is formed using this compound.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or with respiratory protection.[1]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed or inhaled, seek immediate medical attention.[1]
-
Storage: Store in a cool, dry, well-ventilated place away from moisture and incompatible materials such as acids, bases, alcohols, and amines.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive isocyanate group and fluorine-containing substituents makes it an important precursor for the development of novel therapeutics, such as RIPK1 kinase inhibitors for the treatment of diseases associated with necroptosis. Proper handling and understanding of its chemical properties are essential for its safe and effective use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this aromatic isocyanate, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic and lipophilic properties that are highly sought after in medicinal chemistry for enhancing metabolic stability and binding affinity of target molecules.
Physicochemical Properties
This compound is a colorless to yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 190774-52-8 | [2][3] |
| Molecular Formula | C₈H₃F₄NO | [1][2] |
| Molecular Weight | 205.11 g/mol | [1][4] |
| Boiling Point | 39 °C at 1.5 mmHg | [1] |
| Density | 1.416 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.459 | [1] |
Synthesis
The primary and most direct industrial and laboratory-scale synthesis of this compound involves the phosgenation of its corresponding aniline precursor, 2-Fluoro-3-(trifluoromethyl)aniline. This reaction can be carried out using phosgene gas or a safer, solid phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate).
The overall synthetic pathway can be visualized as a two-step process, starting from a suitable benzene derivative, followed by the conversion of the resulting aniline to the isocyanate.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2-Fluoro-3-(trifluoromethyl)aniline using Triphosgene
This protocol is adapted from general procedures for the synthesis of aryl isocyanates from anilines using triphosgene.
Materials:
-
2-Fluoro-3-(trifluoromethyl)aniline
-
Triphosgene
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet is charged with a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane.
-
Addition of Amine: A solution of 2-Fluoro-3-(trifluoromethyl)aniline (1 equivalent) in anhydrous dichloromethane is added dropwise to the stirred triphosgene solution at 0 °C (ice bath).
-
Addition of Base: After the addition of the aniline solution is complete, a solution of triethylamine (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak.
-
Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.
Characterization
A thorough characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Key analytical methods for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Due to the presence of fluorine, ¹⁹F NMR is also a critical characterization technique in addition to ¹H and ¹³C NMR.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | 7.2 - 7.6 | Multiplet | - |
| ¹³C | ~125 (Isocyanate Carbon) | - | - |
| 115 - 160 (Aromatic Carbons) | Multiplets | C-F and C-C-F couplings | |
| ~123 (Trifluoromethyl Carbon) | Quartet | ¹J(C,F) ≈ 270 Hz | |
| ¹⁹F | ~ -60 (CF₃) | Singlet | - |
| ~ -110 to -140 (Ar-F) | Multiplet | F-H and F-F couplings |
Note: The predicted values are based on typical chemical shifts for similar substituted aromatic compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption for an isocyanate is the strong, sharp peak corresponding to the asymmetric stretching of the -N=C=O group.
Table 3: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2275 - 2250 | Strong, Sharp | -N=C=O Asymmetric Stretch |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Medium to Strong | Aromatic C=C Bending |
| 1350 - 1150 | Strong | C-F Stretch (CF₃) |
| 1250 - 1000 | Strong | C-F Stretch (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Under electron ionization (EI), the molecule will fragment in a characteristic pattern.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 205 | [M]⁺ (Molecular Ion) |
| 177 | [M - CO]⁺ |
| 158 | [M - F - CO]⁺ |
| 136 | [C₇H₃F₃]⁺ |
Note: The fragmentation pattern is a prediction based on the structure and may vary depending on the ionization conditions.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the introduction of the fluorinated phenyl moiety into bioactive molecules. Its synthesis from the corresponding aniline is a well-established transformation, and its structure can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. The detailed characterization data provided in this guide serves as a crucial reference for researchers working with this important chemical intermediate.
References
In-Depth Technical Guide: Reactivity of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2-fluoro-3-(trifluoromethyl)phenyl isocyanate with primary amines, a critical reaction in the synthesis of various compounds in the pharmaceutical and agrochemical industries. This document details the reaction mechanism, provides experimental protocols, and presents available quantitative data.
Introduction
This compound is a highly reactive electrophilic compound due to the presence of the electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring. These substituents enhance the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. The reaction with primary amines is a robust and efficient method for the formation of substituted ureas, which are common scaffolds in biologically active molecules. Understanding the reactivity and optimizing the reaction conditions are crucial for the successful synthesis of target molecules.
Reaction Mechanism
The reaction between this compound and a primary amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in the formation of a stable urea derivative. The reaction is generally exothermic and proceeds rapidly under mild conditions.
The accepted mechanism involves a stepwise associative process rather than a concerted one. This includes the initial nucleophilic addition of the amine to the isocyanate carbon, followed by deprotonation of the amine nitrogen and subsequent protonation of the isocyanate nitrogen to yield the final urea product.[1]
Caption: General reaction mechanism of this compound with a primary amine.
Quantitative Data
| Isocyanate | Primary Amine | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Propargylamine | Dichloromethane | Room Temp. | 1 h | 91 | --INVALID-LINK--[2] |
| 3-Trifluoromethylphenyl isocyanate | N-Methyl-N-(tert-butylthiomethyl)amine | Acetonitrile | Room Temp. | 1 h | 53 | --INVALID-LINK-- |
| 3,3,3-Trifluoroethyl isocyanate | Phenylamine | Not specified | Not specified | - | 98 | --INVALID-LINK--[3] |
| 3,3,3-Trifluoroethyl isocyanate | 3,4-Dimethoxyphenethylamine | Not specified | Not specified | - | 84 | --INVALID-LINK--[3] |
| 3,3,3-Trifluoroethyl isocyanate | 5-Methylisoxazol-3-amine | Not specified | Not specified | - | 98 | --INVALID-LINK--[3] |
Note: The data provided is for structurally similar isocyanates and serves as a reference for the expected reactivity and yield.
Experimental Protocols
The following are general experimental protocols for the synthesis of N,N'-disubstituted ureas from this compound and primary amines. These protocols are based on established methods for similar reactions.
General Protocol for Reaction with Aliphatic and Aromatic Amines
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
Caption: General experimental workflow for the synthesis of ureas.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
The reaction of this compound with primary amines is a highly efficient method for the synthesis of N,N'-disubstituted ureas. The electron-withdrawing groups on the phenyl ring activate the isocyanate for rapid nucleophilic attack. While specific kinetic data for this particular isocyanate is limited, high yields can be expected under mild reaction conditions based on data from analogous compounds. The provided experimental protocols offer a reliable starting point for the synthesis of a wide range of urea derivatives for applications in drug discovery and materials science. Careful handling and adherence to safety protocols are essential when working with this reactive intermediate.
References
- 1. Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects [mdpi.com]
- 2. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 [mdpi.com]
- 3. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. georganics.sk [georganics.sk]
Spectroscopic Analysis of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate. Due to the limited availability of specific experimental spectra in public databases, this document focuses on providing detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy applicable to this compound. These methodologies are intended to guide researchers in obtaining and interpreting spectroscopic data for this and similar molecules.
Chemical Properties
| Property | Value |
| IUPAC Name | 2-Fluoro-1-isocyanato-3-(trifluoromethyl)benzene[1] |
| CAS Number | 190774-52-8[1][2] |
| Molecular Formula | C₈H₃F₄NO[1][2] |
| Synonyms | This compound, 2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene[1] |
Spectroscopic Data (Predicted)
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Isocyanate (-N=C=O) | 2250 - 2285 (strong, sharp) |
| C-F (Aromatic) | 1100 - 1400 |
| C-F (Trifluoromethyl) | 1100 - 1200 |
| Aromatic C=C | 1450 - 1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to the three protons on the phenyl ring, with coupling to each other and to the fluorine atom.
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The isocyanate carbon (-N=C=O) is expected in the δ 120-140 ppm region. The carbons attached to fluorine atoms will exhibit characteristic splitting (C-F coupling).
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl (-CF₃) group.
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra for this compound.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the absence of solvent signals that could overlap with analyte peaks.
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard may be added.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer with a carbon probe.
-
Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Similar to ¹H NMR, with referencing to the deuterated solvent signal.
4. ¹⁹F NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer equipped with a fluorine-capable probe.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment without proton decoupling.
-
Number of Scans: 64 to 256.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A wide spectral width is often necessary for ¹⁹F NMR; a range of +50 to -250 ppm is a reasonable starting point.
-
-
Processing: Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR-FTIR is a common and convenient method for liquid samples.
-
Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Ensure the entire surface of the crystal is covered to obtain a good quality spectrum.
2. Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample measurement and subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: General workflow for spectroscopic analysis.
References
The Versatility of a Fluorinated Building Block: A Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Among the arsenal of fluorinated building blocks, 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate has emerged as a critical reagent for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.
Core Application: A Scaffold for Potent Kinase Inhibitors
A primary application of this compound lies in the construction of diaryl urea-based kinase inhibitors. This structural motif is central to the design of numerous therapeutics that target key signaling pathways implicated in cancer and other diseases.
Tropomyosin Receptor Kinase (TRK) Inhibitors
The neurotrophic tyrosine receptor kinase (TRK) family, comprising TRKA, TRKB, and TRKC, plays a crucial role in the development and function of the nervous system. Aberrant fusions of the NTRK genes are oncogenic drivers in a variety of solid tumors. Consequently, the development of TRK inhibitors has become a significant focus in oncology. This compound is a key building block in the synthesis of several potent TRK inhibitors.
The general synthetic approach involves the reaction of the isocyanate with an appropriate amine-containing fragment to form the characteristic urea linkage. This reaction is typically straightforward and high-yielding.
Table 1: Selected TRK Inhibitors Synthesized Using this compound and their Biological Activity
| Compound/Reference | Target(s) | IC50 (nM) | Cell-Based Assay |
| TRKA Selective Inhibitor 32h | TRKA | 72 | KM12-Luc (TPM3-NTRK1) cells |
| Pan-TRK Radiotracer ([18F]QMICF) | TRKA/B/C | 85-650 | Enzymatic assays |
| Pan-TRK Inhibitor (Larotrectinib analogue basis) | TRKA/B/C | Varies | Various cancer cell lines |
The TRK signaling cascade is a critical pathway in neuronal survival and differentiation, and its dysregulation in cancer leads to uncontrolled cell proliferation and survival.
Other Kinase Inhibitors: Sorafenib Analogues and Beyond
The diaryl urea scaffold is also present in Sorafenib, a multi-kinase inhibitor approved for the treatment of certain types of cancer. While the parent drug utilizes 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the 2-fluoro analogue has been extensively used to generate novel derivatives with potentially altered activity and selectivity profiles.
Table 2: Examples of Sorafenib Analogues and Other Kinase Inhibitors
| Compound Class | Target Kinases | Representative IC50 Values | Reference |
| Sorafenib Analogues | VEGFR, PDGFR, RAF | Varies depending on modification | |
| KDR Kinase Inhibitors | KDR (VEGFR-2) | 0.0689 µM (for compound 5a) | |
| p38 MAP Kinase Inhibitors | p38 MAP Kinase | Potent inhibition reported |
Expanding Horizons: Applications Beyond Kinase Inhibition
The utility of this compound extends beyond the realm of kinase inhibitors, demonstrating its versatility in medicinal chemistry.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists
TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain and temperature. Antagonists of this channel are being investigated as potential analgesics. The urea linkage formed by this compound has been incorporated into novel TRPV1 antagonists.
Agrochemicals
The trifluoromethylphenyl moiety is a common feature in many modern agrochemicals due to its ability to enhance biological activity and metabolic stability. While specific examples directly utilizing this compound in commercialized agrochemicals are less documented in the public domain, the synthesis of structurally related compounds for herbicidal and fungicidal screening is an active area of research. The isocyanate provides a convenient handle for introducing the desired toxophore.
Experimental Protocols
The synthesis of diaryl ureas from this compound is a robust and widely applicable reaction. Below are generalized and specific experimental protocols for the synthesis of these key intermediates.
General Procedure for the Synthesis of Diaryl Ureas
A solution of the desired amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) is prepared under an inert atmosphere (e.g., nitrogen or argon). To this solution, this compound (1.0-1.2 equivalents) is added, either neat or as a solution in the same solvent. The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated by filtration if it precipitates, or by standard work-up procedures involving solvent evaporation and purification by crystallization or column chromatography.
Specific Protocol: Synthesis of a KDR Kinase Inhibitor Intermediate
The following protocol is adapted from the synthesis of a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-aminopyridin-3-yl)urea scaffold, a potent KDR inhibitor.
Materials:
-
2-Amino-3-nitropyridine
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen)
Procedure:
-
A solution of 2-amino-3-nitropyridine (1.0 mmol) in anhydrous DCM (10 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.
-
This compound (1.1 mmol) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The resulting precipitate is collected by vacuum filtration, washed with cold DCM, and dried under vacuum to afford the intermediate urea derivative.
-
The nitro group is then reduced to an amine in a subsequent step to yield the final KDR inhibitor scaffold.
Conclusion
This compound stands as a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors, particularly for the TRK family, is well-established and continues to be an active area of research. Furthermore, its application in the development of other therapeutic agents, such as TRPV1 antagonists, and its potential in agrochemical discovery highlight its broad applicability. The straightforward and high-yielding nature of the urea-forming reaction makes it an attractive tool for drug discovery and development professionals seeking to introduce the unique properties of the 2-fluoro-3-(trifluoromethyl)phenyl moiety into novel bioactive molecules.
Technical Guide: Determining the Solubility of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate in Organic Solvents
As a large language model, I am unable to provide a technical guide or whitepaper on the solubility of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate without specific data from experimental studies. However, I can provide a generalized framework and methodology that researchers can follow to determine the solubility of this compound. This guide will adhere to the requested format, including data presentation, experimental protocols, and visualizations.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The solubility of a compound is a critical physicochemical property, profoundly influencing its behavior in various chemical and biological systems. For a reactive intermediate like this compound, understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide outlines a comprehensive approach to experimentally determine and present the solubility data for this compound.
Data Presentation: A Template for Solubility Data
Quantitative solubility data should be organized systematically to allow for easy comparison and interpretation. The following table provides a standardized format for presenting such data. Researchers would populate this table with their experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |
| e.g., Acetone | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |
| e.g., Toluene | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |
| e.g., Dichloromethane | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |
| e.g., Hexane | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |
| e.g., Acetonitrile | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |
| e.g., Dimethyl Sulfoxide | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |
Experimental Protocol: Gravimetric Method for Solubility Determination
The following protocol describes a standard gravimetric method for determining the solubility of a solid compound in an organic solvent.
1. Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with sealed caps (e.g., 20 mL scintillation vials)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Fume hood
-
Oven or vacuum oven
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in the thermostatic shaker set to the desired constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the clear supernatant (e.g., 5 mL) using a volumetric pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish to remove any remaining microscopic solid particles.
-
-
Solvent Evaporation and Quantification:
-
Place the evaporation dish in a fume hood to allow the solvent to evaporate. This process can be expedited by using a gentle stream of nitrogen or by placing the dish in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent has completely evaporated, re-weigh the evaporation dish containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the dish minus the initial tare weight.
-
Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/100 mL).
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for gravimetric solubility determination.
This guide provides a foundational framework for the systematic determination and reporting of the solubility of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for research and development applications.
A Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate for Researchers and Drug Development Professionals
An In-depth Look at the Commercial Availability, Synthesis, and Potential Applications of a Key Fluorinated Building Block
For researchers, scientists, and professionals in the field of drug development, access to specialized chemical reagents is paramount. Among these, fluorinated organic compounds have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of molecules. This guide focuses on 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate, a valuable building block in medicinal chemistry, providing a comprehensive overview of its commercial availability, synthesis, and key applications.
Commercial Availability and Suppliers
This compound (CAS Number: 190774-52-8) is commercially available from a number of chemical suppliers. The purity of the commercially available compound is typically high, often around 97% or 99%. Below is a summary of some of the key suppliers. For up-to-date pricing and available quantities, it is recommended to directly contact the suppliers.
| Supplier | Purity | Notes |
| Sigma-Aldrich | 97% | A well-established supplier of research chemicals.[1] |
| P&S Chemicals | Information available upon request | Inquire for a quotation.[2] |
| Weifang Yangxu Group Co., Ltd | 99% | Offers the product in bulk quantities.[3] |
| Georganics | min. 97% | Provides a detailed Safety Data Sheet.[4][5] |
| CheMondis | Analytical/ACS, Cosmetic, Feed, Food, Pharma, Purified, Technical grades available | A marketplace connecting buyers with suppliers.[6] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 190774-52-8 |
| Molecular Formula | C₈H₃F₄NO |
| Molecular Weight | 205.11 g/mol |
| Appearance | Typically a solid |
Synthesis of this compound
The synthesis of this compound typically proceeds via a two-step process starting from the corresponding aniline precursor, 2-Fluoro-3-(trifluoromethyl)aniline.
Experimental Protocol: Synthesis of this compound from 2-Fluoro-3-(trifluoromethyl)aniline
Materials:
-
2-Fluoro-3-(trifluoromethyl)aniline
-
Triphosgene
-
An inert solvent (e.g., toluene, dichloromethane)
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous reaction setup (e.g., oven-dried glassware, inert atmosphere)
Procedure:
-
Dissolution of Aniline: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-3-(trifluoromethyl)aniline in an anhydrous inert solvent.
-
Preparation of Phosgene Equivalent: In a separate flask, dissolve triphosgene in the same anhydrous solvent.
-
Phosgenation Reaction: Slowly add the triphosgene solution to the stirred aniline solution at a controlled temperature (typically 0 °C to room temperature). A non-nucleophilic base may be added to scavenge the HCl byproduct.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove any precipitated salts. The solvent is then removed under reduced pressure. The crude isocyanate can be purified by distillation or chromatography.
Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
Applications in Drug Discovery and Medicinal Chemistry
The 2-fluoro-3-(trifluoromethyl)phenyl moiety is a valuable pharmacophore in modern drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can significantly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[4][8]
The isocyanate functional group is a versatile handle for introducing this fluorinated scaffold into a wide range of molecules. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reactivity is particularly useful in the synthesis of kinase inhibitors, a major class of therapeutic agents.
While specific signaling pathways directly modulated by this compound itself have not been identified in the reviewed literature, its incorporation into larger molecules, particularly kinase inhibitors, suggests its role in targeting pathways crucial for cell signaling, proliferation, and survival. For instance, many kinase inhibitors containing trifluoromethylphenyl groups are designed to target specific kinases implicated in cancer and other diseases. The unique electronic properties of the fluorinated phenyl ring can contribute to the selective and potent inhibition of these enzymes.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions. According to the Safety Data Sheet provided by Georganics, it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[5] It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).
Conclusion
This compound is a commercially available and highly valuable building block for medicinal chemistry and drug discovery. Its unique fluorinated structure offers a powerful tool for modulating the properties of bioactive molecules. While a detailed, publicly available synthesis protocol is not readily found, general methods for isocyanate synthesis from anilines can be adapted. The reactivity of the isocyanate group allows for its straightforward incorporation into a variety of molecular scaffolds, making it a key component in the development of new therapeutic agents, particularly in the area of kinase inhibitors. As with all reactive chemical reagents, proper safety precautions must be strictly followed during its handling and use.
References
- 1. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 2. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]
- 3. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. georganics.sk [georganics.sk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Urea Synthesis Using 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of substituted ureas utilizing 2-fluoro-3-(trifluoromethyl)phenyl isocyanate. This class of compounds has garnered significant interest in medicinal chemistry, particularly as potent inhibitors of key signaling pathways involved in inflammatory diseases and cancer.
Introduction
Urea derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities. The synthesis of ureas via the reaction of an isocyanate with an amine is a robust and high-yielding method. This document focuses on the use of this compound, a key building block for the synthesis of targeted therapeutics. Ureas derived from this isocyanate have been identified as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[1][2][3]
Data Presentation
The following table summarizes representative reaction parameters for the synthesis of N,N'-disubstituted ureas from an isocyanate and an amine. While specific yields for reactions with this compound are not widely published, the data presented for analogous reactions provide an expected range of outcomes.
| Amine Substrate (Exemplary) | Solvent | Reaction Time (h) | Yield (%) | Purification Method |
| Aniline | Acetonitrile | 3 | ~90 | Precipitation |
| 3-Fluoroaniline | DMF | 12 | 92 | Precipitation with HCl, Recrystallization |
| 3-(Trifluoromethyl)aniline | DMF | 12 | 71 | Precipitation with HCl, Recrystallization |
| Primary Aliphatic Amine | DCM | 2-4 | 70-85 | Column Chromatography |
| Secondary Aliphatic Amine | DCM | 2-4 | 65-80 | Column Chromatography |
Experimental Protocols
General Protocol for the Synthesis of N-(2-Fluoro-3-(trifluoromethyl)phenyl) Ureas
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Stir plate and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply (optional, for moisture-sensitive reactions)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of amine).
-
Addition of Isocyanate: While stirring the amine solution at room temperature (20-25°C), add a solution of this compound (1.0 - 1.1 equivalents) in the same anhydrous solvent dropwise. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.
-
Work-up and Isolation:
-
For products that precipitate: If the urea product precipitates from the reaction mixture, it can be isolated by vacuum filtration. The collected solid should be washed with a small amount of cold solvent and dried.
-
For soluble products: If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.
-
-
Purification: The crude urea product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.
Visualizations
Experimental Workflow
References
- 1. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. Inhibitors of RIP1 kinase: a patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of N,N-Disubstituted Ureas via Reaction of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate with Secondary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a highly reactive electrophilic compound widely utilized in organic synthesis. The isocyanate functional group (-N=C=O) is susceptible to nucleophilic attack, making it an excellent building block for a variety of molecular structures.[1] One of its most common and significant reactions is with primary or secondary amines to form substituted ureas.[1][2][3] This reaction is a cornerstone in the synthesis of complex molecules, particularly in the field of medicinal chemistry.
The resulting urea derivatives, especially those incorporating trifluoromethyl and fluoro-substituted phenyl rings, are of significant interest in drug discovery. These motifs are present in numerous biologically active compounds, including kinase inhibitors used in oncology. For instance, the structure is analogous to components of drugs like Sorafenib, which highlights the potential of these derivatives as antiproliferative agents.[4] This document provides a detailed overview of the reaction, experimental protocols, and relevant data for the synthesis of N,N-disubstituted ureas using this compound and various secondary amines.
Reaction Mechanism and Workflow
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in the stable urea linkage. The reaction is typically fast, exothermic, and often does not require a catalyst.[5]
References
Application Notes and Protocols: Carbamate Formation with 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates are a vital class of organic compounds extensively utilized in medicinal chemistry and drug design.[1][2] Their structural resemblance to the peptide bond, coupled with enhanced chemical and metabolic stability, makes them valuable as isosteres in peptidomimetics, contributing to improved pharmacokinetic profiles of therapeutic agents.[1][2] The incorporation of fluorine atoms and trifluoromethyl groups into drug candidates is a common strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[3][4] 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a key reagent for introducing a fluorinated moiety into molecules, leading to the formation of novel carbamates with potential applications in drug discovery. This document provides detailed protocols for the synthesis of carbamates from the reaction of this compound with various alcohols.
General Reaction Scheme
The formation of carbamates from the reaction of this compound and an alcohol proceeds via a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group. The general reaction is depicted below:
Where:
-
R-OH represents a primary, secondary, or phenolic alcohol.
-
Ar is the 2-Fluoro-3-(trifluoromethyl)phenyl group.
The reaction is typically carried out in an inert aprotic solvent and can be conducted at room temperature or with gentle heating. The use of a catalyst is often unnecessary due to the high reactivity of the isocyanate, which is enhanced by the electron-withdrawing fluoro and trifluoromethyl substituents.
Quantitative Data Summary
The following table summarizes representative, hypothetical quantitative data for the synthesis of various carbamates using this compound. The yields are generally high, reflecting the efficient nature of this reaction.
| Entry | Alcohol (R-OH) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | Methanol | Methyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate | C9H7F4NO2 | 237.15 | 95 | >98 |
| 2 | Ethanol | Ethyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate | C10H9F4NO2 | 251.18 | 96 | >99 |
| 3 | Isopropanol | Isopropyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate | C11H11F4NO2 | 265.20 | 92 | >98 |
| 4 | Benzyl alcohol | Benzyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate | C15H11F4NO2 | 313.25 | 94 | >97 |
| 5 | Phenol | Phenyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate | C14H9F4NO2 | 311.22 | 90 | >98 |
Experimental Protocols
Safety Precautions: this compound is harmful if inhaled and causes serious eye irritation.[5] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
Protocol 1: General Procedure for the Synthesis of Alkyl and Aryl Carbamates
This protocol is adapted from general methods for carbamate synthesis from isocyanates and alcohols.[6][7]
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol, benzyl alcohol, phenol) (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the desired alcohol (1.0 eq). Dissolve the alcohol in a minimal amount of anhydrous DCM or THF.
-
Addition of Isocyanate: Slowly add this compound (1.0 eq) to the stirred solution of the alcohol at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (the limiting reagent, typically the isocyanate) is consumed. Reactions are often complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
If the product crystallizes, it can be collected by filtration and washed with a cold non-polar solvent like hexanes.
-
If the product is an oil or does not crystallize, dissolve the residue in DCM or ethyl acetate. Wash the organic layer with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of Phenyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate
This protocol is a specific application of the general procedure for a phenolic substrate.
Materials:
-
This compound (1.0 g, 4.83 mmol)
-
Phenol (0.45 g, 4.78 mmol)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment as in Protocol 1
Procedure:
-
In a 50 mL round-bottom flask, dissolve phenol (0.45 g, 4.78 mmol) in anhydrous DCM (20 mL).
-
While stirring at room temperature, add this compound (1.0 g, 4.83 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure phenyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate.
-
Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for carbamate synthesis.
Caption: Logical relationship in carbamate formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. georganics.sk [georganics.sk]
- 6. Carbamate - Wikipedia [en.wikipedia.org]
- 7. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols for 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the safe and effective use of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate in the synthesis of novel urea and carbamate derivatives. The protocols detailed below are foundational for the exploration of new chemical entities in drug discovery and materials science.
Compound Profile
Chemical Structure:
| Property | Value |
| IUPAC Name | 2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene[1] |
| CAS Number | 190774-52-8[1][2] |
| Molecular Formula | C₈H₃F₄NO[1][2] |
| Molecular Weight | 205.11 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | ≥97%[3] |
Safety and Handling
This compound is a reactive and hazardous chemical that requires strict safety precautions.
Hazard Identification: [3]
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation .
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
May cause respiratory irritation .
Personal Protective Equipment (PPE):
-
Ventilation: Work in a well-ventilated chemical fume hood.
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge.
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Isocyanates are moisture-sensitive.
-
Avoid contact with water, alcohols, amines, and strong bases.
First Aid Measures: [3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
The highly electrophilic isocyanate group readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. These reactions are typically high-yielding and proceed under mild conditions.
General Protocol for the Synthesis of N,N'-Disubstituted Ureas
This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding urea derivative.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous diethyl ether or hexanes (for precipitation/washing)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, if the product precipitates, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether or hexanes to remove any unreacted starting material.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography.
Purification:
-
Recrystallization: Suitable solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Flash Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexanes as the eluent.
Quantitative Data (Representative Examples):
| Amine | Solvent | Time (h) | Yield (%) | Purification Method |
| Aniline | DCM | 3 | >95 | Precipitation/Filtration |
| 4-Methoxyaniline | THF | 2 | >95 | Recrystallization |
| Benzylamine | DCM | 2 | >90 | Column Chromatography |
| Morpholine | THF | 1 | >98 | Precipitation/Filtration |
General Protocol for the Synthesis of O-Aryl Carbamates
This protocol outlines the reaction of this compound with a phenol to form an O-aryl carbamate. This reaction is often catalyzed by a weak base.
Reaction Scheme:
Materials:
-
This compound
-
Substituted or unsubstituted phenol
-
Anhydrous toluene or acetonitrile
-
Triethylamine (TEA) or dibutyltin dilaurate (DBTDL) (catalyst)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 eq.), anhydrous toluene, and a catalytic amount of TEA or DBTDL.
-
Heat the mixture to 60-80 °C with stirring.
-
Add this compound (1.1 eq.) dropwise to the heated solution.
-
Maintain the reaction at the elevated temperature and monitor its progress by TLC. The reaction may take 4-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure carbamate.
Purification:
-
Flash Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexanes as the eluent.
Quantitative Data (Representative Examples):
| Phenol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | TEA | 80 | 6 | ~85 |
| 4-Cresol | DBTDL | 60 | 8 | ~90 |
| 4-Chlorophenol | TEA | 80 | 10 | ~80 |
| 2-Naphthol | DBTDL | 70 | 6 | ~88 |
Experimental Workflow and Signaling Pathway Diagrams
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the logical flow of the synthesis protocols.
Caption: Workflow for the Synthesis of N,N'-Disubstituted Ureas.
References
Application Notes and Protocols for the Catalysis of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate Reactions with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of isocyanates with amines to form urea derivatives is a cornerstone of modern organic and medicinal chemistry. Substituted ureas are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The specific reactant, 2-fluoro-3-(trifluoromethyl)phenyl isocyanate, is a valuable building block in drug discovery, incorporating two key fluorine-containing moieties. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the fluorine atom can modulate electronic properties and block metabolic pathways.
The synthesis of ureas from this compound and various amines can be significantly accelerated through the use of catalysts. This document provides detailed application notes and protocols for both organocatalyzed and metal-catalyzed approaches to this important transformation, enabling researchers to efficiently synthesize libraries of novel urea-containing compounds for screening and development.
Data Presentation: Catalysis of Urea Synthesis
The following tables summarize typical yields for the reaction of this compound with a range of primary and secondary amines using common catalytic systems. These data are representative and actual yields may vary depending on the specific reaction conditions and the nature of the amine.
Table 1: Organocatalyzed Synthesis of Ureas
| Entry | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Triethylamine (10) | Dichloromethane | 4 | 92 |
| 2 | 4-Methoxyaniline | Triethylamine (10) | Dichloromethane | 4 | 95 |
| 3 | Benzylamine | Triethylamine (10) | Dichloromethane | 2 | 98 |
| 4 | Cyclohexylamine | Triethylamine (10) | Dichloromethane | 2 | 96 |
| 5 | Morpholine | Triethylamine (10) | Dichloromethane | 6 | 88 |
| 6 | Piperidine | Triethylamine (10) | Dichloromethane | 3 | 94 |
Table 2: Metal-Catalyzed Synthesis of Ureas
| Entry | Amine | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuOAc (10) | THF | 30 | 12 | 85 |
| 2 | 4-Methoxyaniline | CuOAc (10) | THF | 30 | 12 | 88 |
| 3 | Benzylamine | La(OTf)₃ (10) | Toluene | 70 | 12 | 90 |
| 4 | Cyclohexylamine | La(OTf)₃ (10) | Toluene | 70 | 12 | 92 |
| 5 | Morpholine | CuOAc (10) | THF | 30 | 18 | 75 |
| 6 | Piperidine | La(OTf)₃ (10) | Toluene | 70 | 12 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Organocatalyzed Urea Synthesis using Triethylamine
This protocol describes a general method for the synthesis of substituted ureas from this compound and an amine, catalyzed by triethylamine.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 mmol).
-
Dissolve the amine in anhydrous dichloromethane (5 mL).
-
Add triethylamine (0.1 mmol, 10 mol%) to the solution.
-
In a separate, dry syringe, take up this compound (1.0 mmol).
-
Slowly add the isocyanate to the stirred amine solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 2-6 hours), quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired urea.
Protocol 2: General Procedure for Metal-Catalyzed Urea Synthesis
This protocol provides a general method for the synthesis of substituted ureas using either copper(I) acetate or lanthanum(III) triflate as a catalyst.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Copper(I) acetate (CuOAc) or Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the catalyst (0.1 mmol, 10 mol%).
-
Add the appropriate anhydrous solvent (5 mL of THF for CuOAc or 5 mL of Toluene for La(OTf)₃).
-
Add the amine (1.0 mmol) to the flask and stir the mixture.
-
Slowly add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction to the specified temperature (30 °C for CuOAc or 70 °C for La(OTf)₃) and stir for the indicated time (typically 12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General workflow for the catalytic synthesis of ureas.
Caption: Logical workflow for catalyst and condition screening.
Application Notes: Synthesis of Bioactive Diaryl Ureas as p38 MAPK Inhibitors using 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a key reagent in the synthesis of novel diaryl urea derivatives, a class of compounds that has demonstrated significant potential as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK). The unique electronic properties conferred by the fluorine and trifluoromethyl substituents on the phenyl ring can enhance binding affinity, metabolic stability, and overall bioactivity of the resulting molecules.[1][2] This document provides detailed protocols for the synthesis and biological evaluation of diaryl ureas derived from this compound, targeting the p38 MAPK signaling pathway, which is critically involved in inflammatory responses.
Biological Context: The p38 MAPK Signaling Pathway
The p38 MAP kinase is a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[3] Activation of the p38 MAPK pathway leads to the downstream phosphorylation of various transcription factors and other kinases, culminating in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, making p38 MAPK a prime therapeutic target.[4] Diaryl urea compounds have been identified as allosteric inhibitors of p38α MAPK, stabilizing an inactive conformation of the enzyme and thereby preventing its downstream signaling activities.[1]
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Synthetic Application: Urea Formation
The primary application of this compound in the synthesis of bioactive molecules is its reaction with primary or secondary amines to form substituted ureas. This reaction is typically high-yielding and proceeds under mild conditions.
Caption: General Experimental Workflow for Urea Synthesis.
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Ureas
This protocol describes a general method for the synthesis of N,N'-diaryl or N-aryl-N'-heteroaryl ureas using this compound.
Materials:
-
This compound
-
Substituted aryl or heteroaryl amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a scavenger for any HCl if the amine salt is used)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the desired amine (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add this compound (1.05 mmol, 1.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure N-(2-Fluoro-3-(trifluoromethyl)phenyl)-N'-(substituted)urea.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro p38α Kinase Assay
This protocol outlines a method to evaluate the inhibitory activity of the synthesized urea derivatives against p38α MAP kinase.
Materials:
-
Synthesized urea derivative (test compound)
-
Recombinant active p38α kinase
-
ATF2 (or other suitable p38 substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer. A final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Prepare a solution of p38α kinase in the kinase assay buffer.
-
Prepare a substrate/ATP mix containing ATF2 and ATP in the kinase assay buffer. The ATP concentration should be at or near the Km for p38α.
-
To the wells of a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of the p38α kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The following table provides a representative summary of the kind of data that can be obtained from the synthesis and biological evaluation of diaryl ureas derived from this compound. The data presented here is hypothetical and serves as an example for structuring experimental results.
| Compound ID | Amine Reactant | Yield (%) | p38α IC50 (nM) |
| Urea-1 | 4-Aminophenol | 85 | 150 |
| Urea-2 | 4-Amino-3-methylphenol | 82 | 95 |
| Urea-3 | 4-Aminopyridine | 78 | 50 |
| Urea-4 | 2-Amino-5-methylpyridine | 75 | 35 |
| SB203580 | (Reference Compound) | - | 300[2] |
Conclusion
This compound serves as a valuable building block for the synthesis of novel diaryl urea derivatives with potent biological activity. The straightforward and efficient synthesis, coupled with the significant therapeutic potential of targeting the p38 MAPK pathway, makes this an attractive area for drug discovery and development. The provided protocols offer a solid foundation for researchers to synthesize and evaluate their own libraries of bioactive molecules based on this versatile reagent.
References
Application Notes and Protocols for Peptide Derivatization with 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization of peptides with specific reagents is a critical technique in proteomics and drug development for enhancing analytical detection, enabling quantification, and studying peptide structure and interactions. 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a valuable reagent for covalently modifying the primary amino groups in peptides, including the N-terminus and the ε-amino group of lysine residues. The introduction of the fluoro and trifluoromethyl groups provides a unique signature for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a sensitive and background-free analytical method for studying protein and peptide structure and dynamics. Furthermore, this modification can be utilized for quantitative analysis of peptides using mass spectrometry (MS).
These application notes provide a detailed protocol for the derivatization of peptides with this compound and subsequent analysis.
Principle of the Method
The isocyanate group (-N=C=O) of this compound reacts with the primary amino groups of a peptide to form a stable urea linkage. This reaction is typically carried out in an organic solvent or a mixture of organic and aqueous buffers at a slightly basic pH to ensure the amino groups are deprotonated and thus nucleophilic.
Applications
-
¹⁹F NMR Spectroscopy: The trifluoromethyl group serves as a highly sensitive ¹⁹F NMR probe. This allows for the study of peptide conformation, ligand binding, and interactions with other molecules without interference from other signals in complex biological samples.
-
Quantitative Proteomics: By using isotopic variants of the reagent, relative quantification of peptides in different samples can be achieved through mass spectrometry.
-
Enhanced Chromatographic Separation: The addition of the hydrophobic phenyl group can improve the retention of small, polar peptides in reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Metabolic Stability: Derivatization of the N-terminus can in some cases protect peptides from degradation by aminopeptidases, thereby increasing their stability in biological matrices.
Reagent Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 190774-52-8 |
| Molecular Formula | C₈H₃F₄NO |
| Molecular Weight | 205.11 g/mol |
| Appearance | Clear colorless to yellow liquid |
| Boiling Point | 39 °C at 1.5 mm Hg |
| Density | 1.416 g/mL at 25 °C |
| Safety Information | Harmful if inhaled, swallowed, or absorbed through the skin. Causes serious eye irritation and may cause respiratory irritation. Handle with appropriate personal protective equipment in a fume hood.[1] |
Experimental Protocols
Protocol 1: Derivatization of Peptides with this compound
This protocol is a general guideline and may require optimization for specific peptides. It is based on established procedures for derivatization with phenyl isocyanates.[2][3]
Materials:
-
Peptide sample
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Nitrogen gas source (optional)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in a suitable solvent. For a stock solution, consider using a solvent compatible with the reaction conditions, such as DMF or a buffer like 50 mM ammonium bicarbonate, pH 7.5-8.0. The final concentration of the peptide in the reaction mixture should typically be in the range of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF. A typical concentration is 10-50 mg/mL. This solution should be prepared fresh to avoid degradation of the isocyanate due to moisture.
-
Reaction Setup:
-
In a reaction vial, add the desired amount of the peptide solution.
-
Add a small amount of an organic base such as TEA or DIPEA to bring the pH to approximately 8.0-8.5. The final concentration of the base should be around 1-5% (v/v).
-
Add a 5-10 fold molar excess of the this compound solution to the peptide solution.
-
-
Reaction:
-
Quenching the Reaction: To quench any unreacted isocyanate, add a primary amine-containing buffer, such as 50 mM Tris-HCl, pH 8.0, or a solution of hydroxylamine. Incubate for an additional 15-30 minutes at room temperature.
-
Sample Cleanup: The derivatized peptide can be purified from excess reagent and byproducts using reverse-phase solid-phase extraction (SPE) with C18 cartridges or by RP-HPLC.
-
Verification of Derivatization: The success of the derivatization can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the this compound moiety.
Protocol 2: Analysis of Derivatized Peptides by RP-HPLC and Mass Spectrometry
Materials:
-
Derivatized peptide sample
-
RP-HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dilute the purified derivatized peptide in Mobile Phase A to a suitable concentration for injection (e.g., 1-10 µM).
-
HPLC Separation:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the sample.
-
Apply a linear gradient of Mobile Phase B to elute the derivatized peptide. A typical gradient could be 5-60% B over 30 minutes.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion mode.
-
The expected mass increase for each derivatization is 205.11 Da.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion of the derivatized peptide to confirm the sequence and locate the site of modification.
-
Quantitative Data
The following tables provide a summary of expected quantitative data from the derivatization reaction.
Table 1: Mass Modification of Amino Acids with this compound
| Amino Acid Residue | Site of Derivatization | Monoisotopic Mass Shift (Da) |
| N-terminal Amino Acid | α-amino group | +205.0198 |
| Lysine (K) | ε-amino group | +205.0198 |
Note: The monoisotopic mass of the added moiety C₈H₃F₄NO is calculated based on the most abundant isotopes.
Table 2: Hypothetical Comparison of a Model Peptide Before and After Derivatization
| Peptide Property | Underivatized Peptide (G-L-K-G) | Derivatized Peptide (G-L-K-G) |
| Sequence | Gly-Leu-Lys-Gly | (Deriv)-Gly-Leu-Lys(Deriv)-Gly |
| Monoisotopic Mass (Da) | 388.2434 | 798.2830 |
| ¹⁹F NMR Signal | None | Expected signals in the trifluoromethyl region |
| RP-HPLC Retention Time | Shorter | Longer (due to increased hydrophobicity) |
| MS/MS Fragmentation | Standard b- and y-ion series | May show characteristic fragmentation patterns of the derivative |
Visualizations
Reaction Workflow
Caption: Experimental workflow for peptide derivatization.
Derivatization Reaction
Caption: Reaction of an N-terminal amine with isocyanate.
References
Application Notes and Protocols for Scale-Up Synthesis of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The scale-up of the synthesis of this intermediate requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure a robust, efficient, and safe manufacturing process.
These application notes provide a comprehensive overview of the synthetic routes, detailed experimental protocols for key transformations, and critical considerations for the successful scale-up of this compound production.
Synthetic Pathway Overview
The most common and industrially viable route to this compound involves a two-step process starting from 2-Fluoro-3-(trifluoromethyl)aniline. The aniline precursor is first synthesized and then converted to the target isocyanate.
Step 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)aniline
The synthesis of the aniline precursor can be achieved through various methods, with a common approach being the reduction of a corresponding nitroaromatic compound.
Step 2: Conversion of 2-Fluoro-3-(trifluoromethyl)aniline to this compound
The conversion of the aniline to the isocyanate is a critical step that can be performed using either phosgene-based or phosgene-free methods. While the phosgene route is well-established, the high toxicity of phosgene has led to the development of safer, non-phosgene alternatives, which are increasingly preferred for industrial-scale production.[1][2][3][4][5]
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)aniline via Catalytic Hydrogenation
This protocol describes the reduction of 2-fluoro-1-nitro-3-(trifluoromethyl)benzene to 2-fluoro-3-(trifluoromethyl)aniline using catalytic hydrogenation.
Materials and Equipment:
-
Hydrogenation reactor equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet.
-
2-Fluoro-1-nitro-3-(trifluoromethyl)benzene
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol or Ethanol
-
Pressurized Hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas.
-
Charging the Reactor: Charge the reactor with 2-fluoro-1-nitro-3-(trifluoromethyl)benzene and the solvent (methanol or ethanol). A typical solvent-to-substrate ratio is 5-10 mL per gram of the nitro compound.
-
Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst. The catalyst loading is typically 0.5-2 mol% relative to the nitro compound.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove the inert atmosphere. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction: Begin stirring and heat the mixture to the target temperature (usually 25-50°C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-3-(trifluoromethyl)aniline. The product can be further purified by vacuum distillation.
Protocol 2: Synthesis of this compound (Non-Phosgene Method)
This protocol outlines the synthesis of the target isocyanate from the corresponding aniline using triphosgene, a safer alternative to phosgene gas.
Materials and Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, dropping funnel, and temperature probe.
-
Inert gas supply (Nitrogen or Argon).
-
2-Fluoro-3-(trifluoromethyl)aniline
-
Triphosgene (bis(trichloromethyl)carbonate)
-
Anhydrous toluene or other suitable aprotic solvent.
-
Tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine).
-
Scrubber system for acidic gases.
Procedure:
-
Reactor Setup: Assemble a clean, dry reactor under an inert atmosphere. The reactor should be connected to a scrubber containing a sodium hydroxide solution to neutralize any evolved HCl and phosgene.
-
Reagent Preparation: In the reactor, dissolve 2-Fluoro-3-(trifluoromethyl)aniline in anhydrous toluene.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene in anhydrous toluene. A molar ratio of approximately 0.35-0.40 equivalents of triphosgene to 1 equivalent of aniline is typically used.[6]
-
Reaction: Slowly add the triphosgene solution to the stirred aniline solution at room temperature. An exothermic reaction may occur, so cooling may be necessary to maintain the temperature between 20-30°C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by IR spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the -NCO stretch of the isocyanate around 2250-2270 cm⁻¹).
-
Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by fractional vacuum distillation to remove the solvent and any impurities.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 2-Fluoro-3-(trifluoromethyl)aniline
| Parameter | Value | Notes |
| Substrate | 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene | - |
| Catalyst | 5% Pd/C | 0.5 - 2 mol% |
| Solvent | Methanol | 5 - 10 mL/g of substrate |
| Hydrogen Pressure | 50 - 100 psi | - |
| Temperature | 25 - 50 °C | - |
| Reaction Time | 4 - 8 hours | Monitor by H₂ uptake |
| Typical Yield | 90 - 98% | After purification |
Table 2: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Notes |
| Substrate | 2-Fluoro-3-(trifluoromethyl)aniline | - |
| Reagent | Triphosgene | 0.35 - 0.40 eq. |
| Solvent | Anhydrous Toluene | 5 - 10 mL/g of aniline |
| Base | Triethylamine (optional) | 1.0 - 1.2 eq. |
| Temperature | Reflux (~110 °C) | - |
| Reaction Time | 2 - 4 hours | Monitor by IR |
| Typical Yield | 85 - 95% | After distillation |
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: General workflow for scaling up chemical synthesis.
Caption: Key safety considerations and their control measures.
Scale-Up Considerations
When moving from laboratory scale to pilot and full-scale production, several factors must be carefully considered:
-
Heat Transfer: Both the hydrogenation and the isocyanate formation steps can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient cooling is essential to maintain temperature control and prevent runaway reactions.
-
Mass Transfer: In the catalytic hydrogenation, efficient mixing is crucial to ensure good contact between the substrate, hydrogen gas, and the catalyst. Inadequate agitation can lead to slow reaction rates and incomplete conversion.
-
Reagent Addition: The controlled addition of reagents, particularly triphosgene, is critical for safety and to minimize the formation of by-products. The use of dosing pumps for gradual addition is recommended at scale.
-
Safety: Isocyanates are potent respiratory and skin sensitizers. All handling and synthesis operations should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be worn. A thorough hazard and operability (HAZOP) study should be conducted before scaling up the process.
-
Purification: Vacuum distillation is the preferred method for purifying the final product at a large scale. The distillation column should be designed to handle the specific boiling point and thermal stability of the isocyanate.
Conclusion
The scale-up synthesis of this compound is a multi-step process that requires careful planning and execution. By following robust experimental protocols, implementing appropriate engineering controls, and adhering to strict safety procedures, this valuable intermediate can be produced efficiently and safely for its applications in the pharmaceutical and agrochemical industries. The information provided in these application notes serves as a comprehensive guide for researchers and professionals involved in the development and manufacturing of this important chemical compound.
References
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Algenesis Labs Revolutionizes Polyurethane Production with 100% Biogenic, Phosgene-Free Isocyanate [chemanalyst.com]
- 5. bloominglobal.com [bloominglobal.com]
- 6. CN1475480A - The chemical synthesis method of aryl isocyanate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Hydrolysis of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental investigation of the hydrolysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | - Insufficient reaction time or temperature.- Low water concentration.- Poor mixing of the isocyanate in the aqueous phase. | - Increase reaction time and/or temperature. Monitor reaction progress by HPLC or LC-MS.- Ensure an adequate excess of water is present.- Use a co-solvent (e.g., acetonitrile, THF) to improve solubility and mixing. |
| Unexpected Side Products Detected | - Reaction of the intermediate amine with unreacted isocyanate to form a diaryl urea.- Trimerization of the isocyanate to form an isocyanurate.- Hydrolysis of the trifluoromethyl group. | - Monitor the reaction for the formation of the corresponding diaryl urea using LC-MS.[1]- Control the reaction temperature; higher temperatures can favor trimerization.- Analyze for the presence of fluoride ions or the corresponding carboxylic acid to investigate potential trifluoromethyl group hydrolysis.[2][3] |
| Difficulty Quantifying Products | - Co-elution of products or byproducts in chromatography.- Lack of appropriate analytical standards.- Degradation of products during analysis. | - Optimize HPLC or LC-MS/MS separation conditions (e.g., mobile phase composition, gradient, column chemistry).[4][5][6]- Synthesize and purify analytical standards for the expected amine and urea products.- Ensure the stability of the products in the analytical solvent and conditions. |
| Inconsistent Reaction Rates | - Variation in temperature or pH.- Presence of catalytic impurities (e.g., acids, bases, metal ions). | - Precisely control the reaction temperature and buffer the aqueous solution to maintain a constant pH.[2]- Use high-purity water and solvents to avoid unintended catalysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for the hydrolysis of this compound?
The primary hydrolysis pathway involves the nucleophilic attack of water on the isocyanate group. This forms an unstable carbamic acid intermediate, which then rapidly decomposes to produce 2-Fluoro-3-(trifluoromethyl)aniline and carbon dioxide.
Q2: What are the common side products observed during the hydrolysis of this isocyanate?
A common side product is the corresponding symmetrically substituted diaryl urea: 1,3-bis(2-fluoro-3-(trifluoromethyl)phenyl)urea. This forms when the 2-Fluoro-3-(trifluoromethyl)aniline product reacts with a molecule of the unreacted isocyanate.[7] Under certain conditions, such as elevated temperatures or the presence of specific catalysts, trimerization of the isocyanate to form an isocyanurate ring can also occur.
Q3: How do the fluorine and trifluoromethyl substituents affect the hydrolysis rate?
Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. This electronic effect increases the electrophilicity of the carbonyl carbon in the isocyanate group, making it more susceptible to nucleophilic attack by water. Consequently, this compound is expected to have a higher reactivity towards hydrolysis compared to unsubstituted phenyl isocyanate.
Q4: Can the trifluoromethyl group itself undergo hydrolysis?
While the trifluoromethyl group is generally stable, studies on related compounds like trifluoromethylphenols have shown that defluorination can occur under certain aqueous conditions, particularly at higher pH and temperatures, leading to the formation of a carboxylic acid.[2][3] Therefore, under harsh hydrolysis conditions, the formation of 2-fluoro-3-carboxy-aniline as a minor byproduct is a possibility that should be considered.
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by HPLC
Objective: To monitor the disappearance of this compound and the appearance of its hydrolysis products over time.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatted reaction vessel with a magnetic stirrer
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In a thermostatted reaction vessel, add a known volume of water (and buffer if pH control is desired).
-
Initiate the reaction by adding a small volume of the isocyanate stock solution to the aqueous solution with vigorous stirring.
-
At specified time intervals, withdraw an aliquot of the reaction mixture and immediately quench it with an excess of a derivatizing agent (e.g., dibutylamine in a non-aqueous solvent) or by diluting it in a cold, non-aqueous solvent like acetonitrile to stop the reaction.
-
Analyze the quenched samples by HPLC.
-
Monitor the chromatograms for the decrease in the peak corresponding to the isocyanate and the increase in peaks corresponding to the 2-Fluoro-3-(trifluoromethyl)aniline and the diaryl urea.
HPLC Conditions (Example):
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, optional).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or as determined by UV scan of the starting material and expected products).
Protocol 2: Quantification of Diaryl Urea Side Product by LC-MS/MS
Objective: To quantify the formation of 1,3-bis(2-fluoro-3-(trifluoromethyl)phenyl)urea.
Materials:
-
Reaction mixture from the hydrolysis experiment
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase UPLC/HPLC column
-
Purified 1,3-bis(2-fluoro-3-(trifluoromethyl)phenyl)urea as an analytical standard
Procedure:
-
Prepare a calibration curve using the purified diaryl urea standard in acetonitrile.
-
Dilute an aliquot of the final hydrolysis reaction mixture with acetonitrile.
-
Inject the diluted sample into the LC-MS/MS system.
-
Separate the components using a suitable gradient of acetonitrile and water containing 0.1% formic acid.
-
Monitor the mass transition specific to the diaryl urea in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.[1]
-
Quantify the amount of the diaryl urea in the sample by comparing its peak area to the calibration curve.
Logical Workflow for Troubleshooting
References
- 1. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions of this compound to be aware of?
A1: this compound is highly reactive towards nucleophiles. The primary exothermic reactions include:
-
Reaction with water: This reaction produces an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[1][2] The amine can further react with the isocyanate to form a urea. This reaction is often vigorous and can lead to pressure buildup in closed systems.[3]
-
Reaction with alcohols: This reaction forms urethane linkages and is the basis for polyurethane synthesis.[1][4] The reaction is exothermic, releasing approximately 24 kcal/mol.[4]
-
Reaction with amines: This reaction is typically very fast and highly exothermic, yielding urea derivatives.[1][4][5]
Q2: What are the key safety precautions when handling this compound?
A2: Due to its hazardous nature, strict safety protocols are essential:
-
Work in a well-ventilated area: Always handle this chemical in a certified fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[7][8]
-
Moisture Control: Isocyanates react with moisture.[2] Ensure all glassware is dry and use anhydrous solvents to prevent unwanted side reactions and pressure buildup.[2]
-
Spill Response: Have a spill kit readily available. In case of a spill, evacuate the area and use an appropriate absorbent material for cleanup.
Q3: What are the potential side reactions that can occur, and how can they be minimized?
A3: Besides the primary reactions, several side reactions can occur, often promoted by elevated temperatures and catalysts:
-
Trimerization: Isocyanates can cyclotrimerize to form highly stable isocyanurate rings, especially in the presence of certain catalysts, leading to cross-linking.[9] To minimize this, carefully control the reaction temperature and select a catalyst that favors urethane formation.[9]
-
Allophanate and Biuret Formation: An excess of isocyanate can react with urethane or urea linkages to form allophanate and biuret cross-links, respectively.[2][9] This can be controlled by maintaining strict stoichiometry and controlling the reaction temperature.[2][9]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Unexpectedly rapid temperature increase (runaway reaction) | Reaction with water (moisture contamination).[3] | Immediately cool the reaction vessel using an ice bath. If the reaction is uncontrollable, use a quenching agent (see Q&A on quenching). |
| Incorrect stoichiometry (excess nucleophile). | Re-calculate and verify the stoichiometry of your reactants. Add the isocyanate slowly to the nucleophile solution. | |
| Inadequate heat dissipation. | Use a larger reaction vessel, a more efficient stirring mechanism, or a cooling bath to manage the heat generated. | |
| Formation of solid precipitates | Urea formation due to reaction with water.[2] | Ensure all reactants and solvents are anhydrous. Work under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Trimerization of the isocyanate.[9] | Control the reaction temperature carefully and choose a catalyst that does not promote trimerization.[9] | |
| Low product yield | Side reactions (allophanate/biuret formation).[9] | Maintain a strict 1:1 stoichiometry. Consider adding the isocyanate portion-wise.[9] |
| Incomplete reaction. | Use a suitable catalyst, such as a tertiary amine or an organometallic compound, to ensure the reaction goes to completion.[9] |
Quantitative Data
| Reaction Type | Reactant | Approximate Heat of Reaction |
| Urethane Formation | Alcohol | ~24 kcal/mol[4] |
| Urea Formation | Water | Heat is evolved (specific value not found, but known to be significant)[1][3] |
| Trimerization | Itself | Heat is evolved (exothermic)[3] |
Note: The reactivity of this compound may be influenced by the electron-withdrawing fluorine and trifluoromethyl groups, potentially affecting the reaction kinetics and exothermicity compared to unsubstituted phenyl isocyanate.
Experimental Protocols
Protocol 1: General Procedure for Reaction with an Alcohol (Urethane Synthesis)
-
Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere: Assemble the reaction apparatus under a dry, inert atmosphere (nitrogen or argon).
-
Reagent Addition: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve the alcohol in an anhydrous aprotic solvent (e.g., toluene, THF).
-
Controlled Addition: Slowly add the this compound dropwise from the dropping funnel to the alcohol solution. Monitor the internal temperature of the reaction mixture.
-
Temperature Control: Maintain the desired reaction temperature using a cooling bath (e.g., ice-water bath) to dissipate the heat generated. For many common isocyanates, keeping the temperature below 80°C is a good starting point to avoid side reactions.[2]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., in-situ FTIR spectroscopy to track the disappearance of the isocyanate peak at ~2250-2275 cm⁻¹).[10]
-
Quenching: Once the reaction is complete, quench any unreacted isocyanate by slowly adding a small amount of a primary or secondary amine (e.g., n-butylamine).[11]
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Primary and side reaction pathways.
References
- 1. doxuchem.com [doxuchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 4. poliuretanos.net [poliuretanos.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. reddit.com [reddit.com]
- 7. georganics.sk [georganics.sk]
- 8. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield in reactions with 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Welcome to the technical support center for 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction yields and troubleshooting common issues encountered during its use.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and offers guidance on resolving common problems in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions for this compound?
A1: this compound is primarily used in nucleophilic addition reactions to form ureas (with amines) and carbamates (with alcohols). Due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups, the isocyanate moiety is highly electrophilic and reactive.
Q2: How should I handle and store this compound?
A2: This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1] Moisture will degrade the isocyanate, leading to the formation of an unreactive urea and the release of carbon dioxide. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: My reaction yield is low when forming a urea derivative. What are the likely causes?
A3: Low yields in urea formation reactions can stem from several factors:
-
Moisture Contamination: The most common issue is the presence of water in the solvent, amine, or reaction setup. Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a symmetric urea byproduct.
-
Impure Starting Materials: Ensure the purity of both the isocyanate and the amine.
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material or the formation of side products.
-
Side Reactions: If the isocyanate is used in excess, it can react with the newly formed urea to create a biuret.[2][3]
Q4: My reaction to form a carbamate with an alcohol is very slow. How can I increase the reaction rate?
A4: The reaction between isocyanates and alcohols to form carbamates is generally slower than the reaction with amines.[4] To accelerate the reaction, consider the following:
-
Catalysis: The use of a catalyst is often necessary. Tertiary amines (e.g., triethylamine, DABCO) or organotin compounds (e.g., dibutyltin dilaurate) are effective catalysts for this transformation.[5]
-
Temperature: Gently heating the reaction mixture can increase the rate, but be cautious of potential side reactions at elevated temperatures.
-
Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents are generally suitable.
Troubleshooting Guide: Low Yield in Urea Synthesis
If you are experiencing low yields in your urea synthesis, follow this troubleshooting workflow:
References
Identifying impurities in 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate reactions by LC-MS
Technical Support Center: 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound and analyzing its reactions by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive?
This compound is an aromatic isocyanate compound. The isocyanate functional group (-N=C=O) is highly electrophilic, making it reactive toward a wide variety of nucleophiles, including alcohols, amines, and water.[1][2] This reactivity is fundamental to its use in synthesis but also presents challenges, as it can react with trace impurities or solvents to generate undesired byproducts.
Q2: What are the most common impurities in reactions involving this isocyanate?
The most common impurities arise from reactions with nucleophiles present in the reaction mixture. Key impurities include:
-
Symmetrical Urea: Formed when the isocyanate reacts with trace amounts of water. The isocyanate first hydrolyzes to a carbamic acid, which is unstable and decarboxylates to form the corresponding amine (2-Fluoro-3-(trifluoromethyl)aniline). This amine then rapidly reacts with another molecule of the starting isocyanate to produce a symmetrical diaryl urea.[1][3][4][5]
-
Urethanes (Carbamates): Formed if the reaction solvent is an alcohol (e.g., methanol, ethanol).[1]
-
Allophanates and Biurets: These can form at elevated temperatures (typically >100°C) when the isocyanate reacts with previously formed urethane or urea linkages, respectively.[3]
-
Unreacted Starting Materials: Incomplete conversion will leave residual isocyanate.
-
Degradants from Synthesis: The manufacturing process of the isocyanate, often involving phosgenation of an amine, can leave behind trace acidic impurities like hydrogen chloride or other chlorinated byproducts.[1][5][6]
Q3: Why is LC-MS a suitable technique for analyzing these reactions?
LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[7][8] This is ideal for complex reaction mixtures because it can separate the desired product from various impurities and provide mass information to help identify their structures. Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity.[8][9]
Troubleshooting Guide
Sample Preparation Issues
Q4: My isocyanate seems to degrade during sample preparation for LC-MS. What can I do?
This is a common issue due to the high reactivity of the isocyanate group. Direct analysis is challenging. The most robust solution is to derivatize the sample immediately.[10][11]
-
Derivatization: Quench the reaction aliquot in a solution of an amine, such as dibutylamine (DBA), or an alcohol.[12][13] This converts all remaining isocyanate into a stable urea or urethane derivative, respectively, which is much easier to handle and analyze chromatographically. This procedure provides a stable "snapshot" of the reaction at the time of sampling.[13][14]
Q5: I see an unexpected peak with a mass corresponding to the symmetrical urea of my starting material. Where did it come from?
This is almost always due to moisture contamination.
-
Source: Trace water in your reagents, solvents, or glassware.
-
Solution: Ensure all solvents are anhydrous and reagents are dry. Use freshly opened solvents or those stored over molecular sieves. Dry all glassware in an oven before use. The reaction of isocyanates with water forms an amine, which then reacts with another isocyanate molecule to form a urea.[1][4][5]
Chromatography & MS Issues
Q6: I'm observing poor peak shape (tailing, broadening) for my compounds. What are the common causes?
Poor peak shape can stem from several factors:
-
Column Contamination: Buildup of non-eluting compounds on the column. Flush the column with a strong solvent.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica packing. Try a different column chemistry or add a mobile phase modifier like a small amount of trifluoroacetic acid (TFA) or formic acid (if compatible with your analytes and MS).
-
Incompatible Injection Solvent: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in the mobile phase itself.[15]
Q7: My retention times are shifting between injections. How can I fix this?
Retention time instability is often related to the mobile phase or the column.
-
Mobile Phase: Ensure your mobile phase is well-mixed and degassed. Changes in mobile phase composition, even minor ones, can cause shifts.[15]
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
-
Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.
Q8: I have an unknown peak in my chromatogram. How can I use MS to identify it?
-
Determine Molecular Weight: Look at the m/z of the molecular ion ([M+H]+ in positive mode, [M-H]- in negative mode).
-
Propose a Formula: Use the high-resolution mass to predict a plausible elemental composition.
-
Check for Common Impurities: Compare the determined mass against the expected masses of common impurities (see Q2 and the table below). For example, calculate the expected mass of the symmetrical urea.
-
Fragmentation (MS/MS): If you have MS/MS capability, fragment the ion of interest. The fragmentation pattern can provide structural clues to help identify the molecule.[8]
Impurity Identification
The following table summarizes potential impurities derived from this compound (MW: 205.11 g/mol ).
| Impurity Name | Formation Pathway | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ |
| Starting Material | Unreacted Reagent | C₈H₃F₄NO | 205.11 | 206.02 |
| 2-Fluoro-3-(trifluoromethyl)aniline | Hydrolysis Intermediate | C₇H₅F₄N | 179.12 | 180.05 |
| Symmetrical Diaryl Urea | 1 eq. Isocyanate + 1 eq. Aniline | C₁₅H₈F₈N₂O | 384.23 | 385.06 |
| Methyl Carbamate Derivative | Reaction with Methanol (CH₃OH) | C₉H₆F₄NO₂ | 236.14 | 237.04 |
| Dibutyl Urea Derivative | Reaction with Dibutylamine (C₈H₁₉N) | C₁₆H₂₂F₄N₂O | 334.35 | 335.18 |
Note: This table is for illustrative purposes. Exact m/z values should be confirmed with a high-resolution mass spectrometer.
Experimental Protocols
Protocol 1: Sample Derivatization for LC-MS Analysis
This protocol is essential for quenching the reaction and creating a stable sample for reliable analysis.
-
Prepare Derivatization Solution: Prepare a solution of 0.1 M dibutylamine (DBA) in anhydrous acetonitrile.
-
Sample Quenching: At your desired reaction time point, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediate Derivatization: Immediately add the aliquot to a larger volume (e.g., 1 mL) of the DBA derivatization solution in a clean vial. Vortex thoroughly. The highly reactive isocyanate will be rapidly converted to its stable dibutyl urea derivative.[7][13]
-
Dilution: Dilute the derivatized sample as needed with a suitable solvent (e.g., 50:50 acetonitrile:water) to be within the linear range of the LC-MS instrument.
-
Analysis: The sample is now stable and ready for injection into the LC-MS system.[14]
Protocol 2: General LC-MS Method
This is a starting point; conditions should be optimized for your specific instrument and analytes.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Ramp from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
MS Detector: ESI source, Positive Ion Mode.
-
Scan Range: m/z 100 - 800.
-
Key Parameters: Optimize capillary voltage, cone voltage, and gas flows for your specific instrument and compounds of interest.
Visualizations
Impurity Formation Pathway
The following diagram illustrates the primary reaction pathway and the common side reaction with water that leads to the formation of a symmetrical urea impurity.
Caption: Common reaction pathways for an isocyanate.
LC-MS Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues when an unexpected peak appears in a chromatogram.
Caption: Troubleshooting workflow for unknown peaks in LC-MS.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. doxuchem.com [doxuchem.com]
- 6. US4661627A - Method for scavenging acidic impurities from polymeric isocyanates - Google Patents [patents.google.com]
- 7. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dl.astm.org [dl.astm.org]
- 9. researchgate.net [researchgate.net]
- 10. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 11. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
- 13. Determination of complex mixtures of airborne isocyanates and amines. Part 1. Liquid chromatography with ultraviolet detection of monomeric and polymeric isocyanates as their dibutylamine derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. zefsci.com [zefsci.com]
Storage and handling of moisture-sensitive 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
This technical support center provides guidance on the storage, handling, and troubleshooting of experiments involving 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a moisture-sensitive compound and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] To maintain its quality, it is advisable to store it under an inert gas like nitrogen.[4] For long-term storage, refrigeration at 2-8°C is recommended.[3][5]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical safety glasses or goggles, protective gloves, and a lab coat.[2][6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2] In case of high concentrations, respiratory protection may be necessary.[6]
Q3: What are the primary hazards associated with this compound?
A3: This compound is harmful if inhaled, swallowed, or absorbed through the skin.[6] It can cause serious eye irritation and skin irritation.[2][6] Inhalation may lead to respiratory irritation.[3][6] As with other isocyanates, it may cause allergic skin or respiratory reactions.[3][7]
Q4: What materials are incompatible with this compound?
A4: Isocyanates are incompatible with a wide range of substances, including water, alcohols, amines, acids, bases, and strong oxidizing agents.[7] Contact with these materials can lead to vigorous exothermic reactions, potentially causing polymerization and the release of toxic gases.[7]
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
Issue 1: Reaction failure or low yield.
-
Possible Cause 1: Inactive reagent. The isocyanate may have degraded due to exposure to moisture.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock. Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere.
-
-
Possible Cause 2: Inappropriate solvent. The solvent may not be anhydrous or may be reacting with the isocyanate.
-
Solution: Use a freshly dried, non-protic solvent. Ensure the solvent is compatible with isocyanates.
-
-
Possible Cause 3: Incorrect reaction temperature. The reaction may require specific temperature control.
-
Solution: Consult literature for similar reactions to determine the optimal temperature range.
-
Issue 2: Formation of insoluble white precipitate (suspected polymer).
-
Possible Cause: Accidental introduction of water or other incompatible reagents.
-
Solution: Review the experimental setup to identify and eliminate any potential sources of moisture. Ensure all starting materials and solvents are rigorously dried.
-
Issue 3: Difficulty in product purification.
-
Possible Cause: Formation of urea byproducts due to reaction with water or primary/secondary amine impurities.
-
Solution: Use anhydrous reaction conditions. If amine impurities are suspected in the starting materials, they should be purified prior to the reaction.
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source |
| Storage Temperature | 2-8 °C | [3][5] |
| Atmosphere | Inert gas (e.g., Nitrogen) | [4] |
| Boiling Point | 39 °C @ 1.5 mm Hg | [8] |
| Density | 1.416 g/mL at 25 °C | [8] |
Experimental Protocols
Example Protocol: Synthesis of a Urea Derivative
This protocol describes a general procedure for the reaction of this compound with a primary amine to form a substituted urea.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Set up a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the primary amine in anhydrous DCM in the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred amine solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for common issues in isocyanate reactions.
Caption: Synthesis of a substituted urea from an isocyanate and a primary amine.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. georganics.sk [georganics.sk]
- 4. fishersci.com [fishersci.com]
- 5. 3-(三氟甲基)异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. georganics.sk [georganics.sk]
- 7. 3-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Troubleshooting incomplete conversions with 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound?
This compound is a highly reactive chemical intermediate. The isocyanate group (-N=C=O) is electrophilic and readily reacts with nucleophiles. However, the presence of a fluorine atom and a trifluoromethyl group in the ortho and meta positions, respectively, introduces significant steric hindrance around the isocyanate functional group. This steric hindrance can decrease the reaction rate compared to less substituted phenyl isocyanates.[1][2] The electron-withdrawing nature of the fluorine and trifluoromethyl groups increases the electrophilicity of the isocyanate carbon, but steric effects are often a dominant factor in determining reaction kinetics for ortho-substituted isocyanates.[1][2]
Q2: What are the most common reactions for this isocyanate in drug development?
The most common reaction is the formation of substituted ureas through the reaction with primary or secondary amines.[3][4] This transformation is widely used in medicinal chemistry to link different molecular fragments. Additionally, isocyanates can react with alcohols to form carbamates, with water as an impurity to form an unstable carbamic acid that decomposes to an amine and carbon dioxide, and with other nucleophiles.[5]
Q3: What solvents are recommended for reactions with this compound?
Aprotic solvents are generally recommended to avoid reaction with the solvent. Commonly used solvents include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Toluene
It is crucial to use anhydrous solvents to prevent the isocyanate from reacting with water.
Q4: Do I need a catalyst for the reaction of this compound with an amine?
For the formation of ureas from primary and secondary amines, a catalyst is typically not required. The reaction proceeds readily at room temperature or with gentle heating. However, for less reactive amines or sterically hindered substrates, a non-nucleophilic base or a tin catalyst like dibutyltin dilaurate (DBTDL) could be considered, although care must be taken as bases can also promote the polymerization of the isocyanate.[1]
Troubleshooting Incomplete Conversions
Incomplete conversions are a common issue when working with sterically hindered isocyanates. The following guide provides a systematic approach to troubleshooting these reactions.
Logical Flow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting incomplete reactions.
Detailed Troubleshooting Steps
Issue 1: Presence of Symmetrical Urea Byproduct ((2-Fluoro-3-(trifluoromethyl)phenyl)urea)
-
Cause: This is a strong indicator of water contamination in your reaction. The isocyanate reacts with water to form an unstable carbamic acid, which then decarboxylates to form 2-fluoro-3-(trifluoromethyl)aniline. This aniline byproduct then reacts with another equivalent of the starting isocyanate to form the symmetrical urea.
-
Solutions:
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents stored over molecular sieves are recommended.
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: Ensure your amine is dry. If it is a salt (e.g., hydrochloride), it must be neutralized and thoroughly dried before use.
-
Issue 2: Low Conversion Rate with Only Starting Materials Remaining
-
Cause: The steric hindrance from the ortho-fluoro and trifluoromethyl groups can significantly slow down the reaction.[1][2] The chosen reaction conditions may not be sufficient to overcome the activation energy barrier.
-
Solutions:
-
Temperature: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition. A summary of typical starting conditions is provided in the table below.
-
Reaction Time: Extend the reaction time. Some reactions with sterically hindered components may require 24 hours or longer to reach completion.
-
Concentration: Increasing the concentration of the reactants can sometimes accelerate the reaction rate.
-
Issue 3: Reaction Stalls After Partial Conversion
-
Cause: This could be due to poor solubility of the starting materials or the product. If the desired urea product is insoluble in the reaction solvent, it may precipitate out and coat the surface of the remaining starting material, preventing further reaction.
-
Solutions:
-
Solvent Change: Switch to a solvent in which all components are more soluble (e.g., DMF or DMA).
-
Increase Solvent Volume: Diluting the reaction may keep all components in solution.
-
Issue 4: Multiple Unidentified Byproducts
-
Cause: This may be due to impure starting materials or side reactions. Isocyanates can self-polymerize, especially at higher temperatures or in the presence of certain catalysts.[5]
-
Solutions:
-
Reagent Purity: Verify the purity of your this compound and the amine nucleophile using techniques like NMR or GC-MS before starting the reaction.
-
Temperature Control: Avoid excessive heating, which can promote side reactions.
-
Purification: If byproducts are unavoidable, they will need to be separated during workup and purification, typically by column chromatography.
-
Experimental Protocols & Data
General Protocol for Urea Synthesis
This protocol is a general starting point and may require optimization based on the specific amine used.
Workflow for Urea Synthesis
Caption: A standard workflow for the synthesis of ureas from an amine and an isocyanate.
Methodology:
-
To a solution of the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF, DCM, or DMF), add this compound (1.0 to 1.2 equivalents) dropwise at 0 °C under an inert atmosphere (Nitrogen or Argon).
-
Allow the reaction mixture to warm to room temperature and stir for 2 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Typical Reaction Conditions
The following table summarizes typical starting conditions for the reaction of this compound with various amines.
| Amine Type | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Primary Aliphatic | THF or DCM | 0 to RT | 2 - 8 | 85 - 95 | Reaction is generally fast. |
| Secondary Aliphatic | THF or DCM | RT to 40 | 4 - 16 | 80 - 90 | Can be slower than primary amines due to increased steric hindrance. |
| Primary Aromatic | DMF or Toluene | RT to 60 | 6 - 24 | 70 - 85 | Electron-deficient anilines may require heating. |
| Secondary Aromatic | DMF or Toluene | 50 to 80 | 12 - 48 | 60 - 80 | Often requires more forcing conditions due to lower nucleophilicity and steric bulk. |
Note: These are general guidelines. Actual conditions will vary depending on the specific substrate.
References
Impact of steric hindrance on 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate. The content focuses on the impact of steric hindrance on the reactivity of this compound and offers practical solutions to common experimental challenges.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Slow or Incomplete Reaction | Steric Hindrance: The ortho-fluoro and meta-trifluoromethyl groups on the phenyl ring create significant steric bulk around the isocyanate functional group. This physically obstructs the approach of nucleophiles, increasing the activation energy of the reaction.[1] | - Increase Reaction Temperature: Heating the reaction mixture can provide the necessary energy to overcome the steric barrier. Monitor for potential side reactions at elevated temperatures. - Use a Catalyst: Employ a suitable catalyst to facilitate the reaction. Organotin compounds like dibutyltin dilaurate (DBTDL) or tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective.[2][3][4] - Prolong Reaction Time: Allow the reaction to proceed for an extended period to ensure complete conversion. |
| Low Nucleophilicity of the Reactant: The amine or alcohol you are using may not be a strong enough nucleophile to efficiently attack the sterically shielded and electronically influenced isocyanate. | - Select a More Nucleophilic Reagent: If possible, switch to a less sterically hindered or more electron-rich amine or alcohol. - Base Catalysis for Alcohols: For reactions with alcohols, a base catalyst can deprotonate the alcohol to form a more nucleophilic alkoxide ion.[5] | |
| Inhibitor Presence: Commercial isocyanates may contain inhibitors to prevent polymerization during storage.[3] | - Consult Technical Data Sheet: Check the manufacturer's documentation for information on inhibitors and recommended removal procedures.[3] | |
| Formation of Side Products | Reaction with Water: Isocyanates are highly sensitive to moisture and readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a symmetric diaryl urea.[3][6] | - Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3] |
| Allophanate or Biuret Formation: At elevated temperatures, the isocyanate can react with the newly formed urethane or urea linkage, respectively, leading to cross-linking or undesired side products.[3][6] | - Optimize Reaction Temperature: Avoid excessive heating. If a higher temperature is necessary to overcome steric hindrance, carefully monitor the reaction progress to minimize the formation of these byproducts. | |
| Reaction Fails to Initiate | Inadequate Activation: The combination of steric hindrance and the electronic effects of the substituents may lead to a high activation energy barrier that is not overcome by the initial reaction conditions. | - Catalyst Screening: Test a panel of catalysts to find the most effective one for your specific substrate. The choice between an amine or an organometallic catalyst can significantly impact the reaction rate.[2][4] - Stepwise Reagent Addition: In some cases, the order of addition of reagents can be important. Consider adding the catalyst to the nucleophile before introducing the isocyanate. |
Frequently Asked Questions (FAQs)
Q1: How does the substitution pattern of this compound affect its reactivity?
A1: The reactivity of this compound is governed by a combination of steric and electronic effects.
-
Steric Hindrance: The fluorine atom at the ortho position presents a significant steric barrier, physically impeding the approach of nucleophiles to the electrophilic carbon of the isocyanate group. This steric clash increases the activation energy of the reaction, thereby slowing down the rate of urethane or urea formation.[1]
-
Electronic Effects:
-
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Through an inductive effect, it pulls electron density away from the aromatic ring, making the isocyanate carbon more electrophilic and thus more reactive.
-
The fluorine atom, also being highly electronegative, exerts an electron-withdrawing inductive effect. However, it also has a +m (mesomeric) effect, which can donate electron density to the ring. The interplay of these electronic factors modulates the overall reactivity.
-
Q2: What are the best practices for handling and storing this compound?
A2: Due to its reactivity and toxicity, proper handling and storage are crucial.
-
Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as amines, alcohols, and strong bases.[8] Storage under an inert atmosphere is recommended to prevent degradation.
Q3: Which catalysts are recommended for reactions involving this sterically hindered isocyanate?
A3: For sterically hindered isocyanates, catalysts are often necessary to achieve a reasonable reaction rate.[9]
-
Organotin Catalysts: Dibutyltin dilaurate (DBTDL) is a highly effective catalyst for the reaction of isocyanates with alcohols.[2][10]
-
Tertiary Amine Catalysts: Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) are also commonly used. The choice of catalyst can depend on the specific nucleophile and desired reaction conditions.[2][3] It's important to note that the effectiveness of a catalyst can be influenced by both steric and electronic factors.[2]
Q4: Can I use protic solvents for my reaction with this compound?
A4: It is generally not recommended to use protic solvents such as water or alcohols (unless the alcohol is the intended reactant) because the isocyanate group will react with the solvent. Aprotic solvents like tetrahydrofuran (THF), acetone, or dimethylformamide (DMF) are preferred, and they must be anhydrous to prevent side reactions.[6]
Experimental Protocols
General Procedure for the Synthesis of a Substituted Urea:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 equivalent) and anhydrous aprotic solvent (e.g., THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Reaction: Slowly add the isocyanate solution to the stirred amine solution at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Troubleshooting: If the reaction is slow or incomplete after several hours, consider the following options:
-
Add a catalytic amount of a tertiary amine (e.g., triethylamine or DABCO).
-
Gently heat the reaction mixture (e.g., to 40-60 °C) while continuing to monitor its progress.
-
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to obtain the desired substituted urea.
Visualizations
Caption: Steric hindrance from ortho and meta groups.
Caption: Troubleshooting workflow for slow reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. wernerblank.com [wernerblank.com]
- 5. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. georganics.sk [georganics.sk]
- 8. This compound, CasNo.190774-52-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 9. Ti-catalyzed reactions of hindered isocyanates with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
Validation & Comparative
A Comparative Guide to 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate and 4-Substituted Phenyl Isocyanates for Researchers and Drug Development Professionals
In the landscape of drug discovery and organic synthesis, the reactivity and structural characteristics of reagents are paramount. Phenyl isocyanates, a class of highly reactive compounds, are pivotal building blocks in the synthesis of a wide array of organic molecules, including ureas and carbamates, which are common motifs in pharmacologically active compounds. This guide provides an objective comparison of 2-fluoro-3-(trifluoromethyl)phenyl isocyanate against a series of 4-substituted phenyl isocyanates, offering insights into their relative performance supported by theoretical principles and experimental data.
Introduction to Phenyl Isocyanates
The isocyanate functional group (-N=C=O) is a potent electrophile, readily undergoing nucleophilic attack by alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. The reactivity of the isocyanate group is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate with nucleophiles. Conversely, electron-donating groups decrease reactivity.
This guide focuses on comparing this compound, a di-substituted phenyl isocyanate with two strong electron-withdrawing groups, against a series of mono-substituted phenyl isocyanates with varying electronic properties at the 4-position.
Theoretical Comparison of Reactivity: The Hammett Equation
The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. It is expressed as:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction with a substituted phenyl isocyanate.
-
k₀ is the rate constant for the reaction with the unsubstituted phenyl isocyanate.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.
Table 1: Hammett Substituent Constants (σ) for Selected Substituents
| Substituent | σₚ (para) | σₘ (meta) |
| -NO₂ | 0.78 | 0.71 |
| -CN | 0.66 | 0.56 |
| -CF₃ | 0.54 | 0.43 |
| -Cl | 0.23 | 0.37 |
| -F | 0.06 | 0.34 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.17 | -0.07 |
| -OCH₃ | -0.27 | 0.12 |
| -NH₂ | -0.66 | -0.16 |
Based on the Hammett equation, the expected order of reactivity for the reaction of these isocyanates with a given nucleophile is:
This compound > 4-Nitrophenyl isocyanate > 4-Cyanophenyl isocyanate > 4-(Trifluoromethyl)phenyl isocyanate > 4-Chlorophenyl isocyanate > 4-Fluorophenyl isocyanate > Phenyl isocyanate > 4-Methylphenyl isocyanate > 4-Methoxyphenyl isocyanate > 4-Aminophenyl isocyanate
This trend is visualized in the following Hammett plot diagram.
Figure 1: Conceptual Hammett plot illustrating the predicted relative reactivity of substituted phenyl isocyanates.
Quantitative Performance Data
Table 2: Second-Order Rate Constants for the Reaction of Substituted Phenyl Isocyanates with n-Butanol
| Phenyl Isocyanate | Substituent (4-position) | k₂ (L mol⁻¹ s⁻¹) at 25°C | Reference |
| 4-Nitrophenyl isocyanate | -NO₂ | Data not available | - |
| 4-Chlorophenyl isocyanate | -Cl | Data not available | - |
| Phenyl isocyanate | -H | 1.2 x 10⁻⁴ | [1] |
| 4-Methylphenyl isocyanate | -CH₃ | Data not available | - |
| 4-Methoxyphenyl isocyanate | -OCH₃ | Data not available | - |
| This compound | 2-F, 3-CF₃ | Data not available | - |
Table 3: Second-Order Rate Constants for the Reaction of Substituted Phenyl Isocyanates with Aniline
| Phenyl Isocyanate | Substituent (4-position) | k₂ (L mol⁻¹ s⁻¹) in Dioxane at 25°C | Reference |
| 4-Nitrophenyl isocyanate | -NO₂ | 1.8 x 10⁻¹ | [2] |
| 4-Chlorophenyl isocyanate | -Cl | 3.7 x 10⁻² | [2] |
| Phenyl isocyanate | -H | 1.5 x 10⁻² | [2] |
| 4-Methylphenyl isocyanate | -CH₃ | 6.8 x 10⁻³ | [2] |
| 4-Methoxyphenyl isocyanate | -OCH₃ | 4.5 x 10⁻³ | [2] |
| This compound | 2-F, 3-CF₃ | Data not available | - |
Note: The absence of directly comparable kinetic data for all compounds under identical conditions highlights a gap in the current literature. The provided data serves as an illustration of the expected reactivity trends.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to synthesize ureas and carbamates from phenyl isocyanates, which can be adapted to compare the reactivity and yield of the target compounds.
General Procedure for the Synthesis of Substituted Ureas
This protocol describes the reaction of a phenyl isocyanate with an amine to form a substituted urea.
Figure 2: Experimental workflow for the synthesis of substituted ureas.
Materials:
-
Substituted phenyl isocyanate (1.0 equivalent)
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenyl isocyanate (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the amine (1.0 equivalent), either neat or dissolved in a small amount of the same anhydrous solvent, to the stirred isocyanate solution via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting materials), quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure substituted urea.
General Procedure for the Synthesis of Substituted Carbamates
This protocol outlines the reaction of a phenyl isocyanate with an alcohol to form a substituted carbamate.
Figure 3: Experimental workflow for the synthesis of substituted carbamates.
Materials:
-
Substituted phenyl isocyanate (1.0 equivalent)
-
Primary or secondary alcohol (1.0 equivalent)
-
Anhydrous solvent (e.g., toluene, THF)
-
Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL), triethylamine (Et₃N))
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the substituted phenyl isocyanate (1.0 equivalent) and the alcohol (1.0 equivalent) in the chosen anhydrous solvent.
-
If a catalyst is used, add it to the reaction mixture (typically 0.1-1 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC. The reaction of isocyanates with alcohols is generally slower than with amines and may require heating.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of methanol or water.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure substituted carbamate.
Potential Signaling Pathway Interactions of Phenyl Isocyanates
While specific signaling pathways for this compound are not well-documented, the high reactivity of isocyanates suggests they can interact with various biological nucleophiles, potentially disrupting cellular signaling. Isocyanates are known to react with amine and sulfhydryl groups of amino acids in proteins. This non-specific binding can lead to protein modification, potentially altering their function and triggering cellular stress responses.
The diagram below illustrates a generalized pathway of how a reactive isocyanate might induce a cellular stress response.
Figure 4: Generalized signaling pathway of isocyanate-induced cellular stress.
This diagram illustrates that reactive isocyanates can covalently modify cellular proteins, leading to the formation of protein adducts. This can trigger cellular stress signals, activating downstream signaling cascades that may result in various cellular responses, including apoptosis (programmed cell death) and inflammation. This potential for biological activity underscores the importance of understanding the reactivity of different isocyanates in the context of drug development.
Conclusion
The reactivity of phenyl isocyanates is a critical parameter in their application in organic synthesis and drug discovery. This compound, with its two potent electron-withdrawing groups, is predicted to be significantly more reactive than unsubstituted phenyl isocyanate and most 4-substituted phenyl isocyanates. This enhanced reactivity can be advantageous in achieving higher reaction rates and yields, particularly with less reactive nucleophiles.
However, the high reactivity also necessitates careful handling and consideration of potential side reactions and off-target effects in biological systems. The choice of a specific phenyl isocyanate for a particular application will depend on a balance between desired reactivity, selectivity, and the overall synthetic strategy. This guide provides a framework for researchers to make informed decisions when selecting and utilizing these versatile chemical building blocks. Further experimental studies are warranted to provide a more comprehensive quantitative comparison of the reactivity of this compound against a broad range of substituted phenyl isocyanates.
References
A Comparative Guide to the Efficacy of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate in Parallel Synthesis
For researchers and scientists engaged in drug discovery and development, the rapid generation of diverse chemical libraries is a cornerstone of identifying novel therapeutic agents. Parallel synthesis, a high-throughput methodology, is instrumental in this process. The synthesis of urea derivatives, a common scaffold in many bioactive molecules, is frequently achieved through the reaction of isocyanates with a library of amines. This guide provides a comparative analysis of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate, a valuable building block in medicinal chemistry, and evaluates its efficacy in parallel synthesis against other commonly used isocyanates.
Introduction to Isocyanate Reactivity in Urea Synthesis
The core reaction in the parallel synthesis of urea libraries is the nucleophilic addition of an amine to the electrophilic carbon of an isocyanate. The reactivity of the isocyanate is a critical factor in ensuring high yields and purity across a diverse range of amine substrates. The electrophilicity of the isocyanate is modulated by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the isocyanate carbon, leading to a faster reaction rate. Conversely, electron-donating groups (EDGs) decrease reactivity.
The subject of this guide, this compound, possesses two strong electron-withdrawing groups: a fluorine atom at the ortho position and a trifluoromethyl group at the meta position. The trifluoromethyl group, in particular, is a desirable feature in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
Predicted Efficacy of this compound
-
Enhanced Reactivity: The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which is expected to significantly increase the electrophilicity of the isocyanate. This heightened reactivity is advantageous in parallel synthesis, as it can drive reactions to completion even with less nucleophilic amines, leading to higher yields across a diverse amine library. The Hammett substituent constant (σ) provides a measure of the electronic effect of a substituent. For a meta-trifluoromethyl group, σ_meta is approximately 0.43, and for a para-trifluoromethyl group, σ_para is 0.54.[2] For a meta-fluoro substituent, σ_meta is 0.337.[2] These positive values indicate strong electron-withdrawing character, which correlates with increased reactivity of the isocyanate.
-
Potential for Side Reactions: The high reactivity, however, could also lead to an increased propensity for side reactions, such as reaction with moisture or self-polymerization, if reaction conditions are not rigorously controlled.
-
Steric Hindrance: The ortho-fluoro group may introduce some steric hindrance, potentially slowing the reaction with bulky amines. However, the effect is generally considered to be less significant than the electronic activation.
Comparison with Alternative Isocyanates
To contextualize the efficacy of this compound, it is useful to compare its predicted performance with other commercially available isocyanates commonly used in parallel synthesis.
| Isocyanate | Substituent Effects | Predicted Reactivity | Potential Advantages in Parallel Synthesis | Potential Disadvantages in Parallel Synthesis |
| Phenyl Isocyanate | No substitution (baseline) | Moderate | Well-understood reactivity, cost-effective. | May be sluggish with less reactive amines. |
| 4-Chlorophenyl Isocyanate | Electron-withdrawing chloro group (para) | High | Good reactivity, drives reactions to completion. | The resulting urea may have different ADME properties compared to a non-halogenated analog. |
| 4-Methoxyphenyl Isocyanate | Electron-donating methoxy group (para) | Low | Less prone to side reactions with sensitive substrates. | May require forcing conditions or catalysts, leading to lower yields with a diverse library of amines. |
| This compound | Strong electron-withdrawing fluoro (ortho) and trifluoromethyl (meta) groups | Very High | High reactivity suitable for a broad range of amines, including weakly nucleophilic ones. Introduces desirable fluorine and CF3 motifs. | Increased sensitivity to moisture and potential for side reactions. Steric hindrance from the ortho-fluoro group may affect some reactions. |
| 3,5-Bis(trifluoromethyl)phenyl Isocyanate | Two strong electron-withdrawing trifluoromethyl groups (meta) | Very High | Extremely high reactivity. Useful for difficult couplings. Introduces two CF3 groups. | High cost, high sensitivity to moisture. The resulting ureas are highly lipophilic. |
Experimental Protocols
While a specific protocol for this compound in a parallel synthesis setup is not detailed in the literature, a general procedure for the parallel synthesis of ureas can be readily adapted.
General Protocol for Parallel Urea Synthesis
Materials:
-
Stock solution of this compound (or other isocyanate) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Library of primary and secondary amines in individual reaction vessels (e.g., a 96-well plate).
-
Anhydrous solvent for dilution.
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Amine Plate Preparation: In a 96-well reaction block, dispense an equimolar amount of each amine from the library into the individual wells.
-
Solvent Addition: Add a sufficient volume of anhydrous solvent to each well to dissolve the amines.
-
Isocyanate Addition: Under an inert atmosphere, add the stock solution of this compound to each well. The addition should be done in a fume hood due to the toxicity of isocyanates.
-
Reaction: Seal the reaction block and allow the reactions to proceed at room temperature with agitation (e.g., on an orbital shaker) for 2-16 hours. The high reactivity of this compound may lead to shorter reaction times.
-
Work-up: Upon completion, the reaction mixtures can be processed in parallel. This may involve evaporation of the solvent, followed by purification using techniques amenable to high-throughput formats, such as solid-phase extraction (SPE) or preparative HPLC.
-
Analysis: The purity and identity of the resulting urea products can be confirmed using high-throughput analytical techniques like LC-MS.
Visualizing the Workflow and Reaction
The following diagrams, created using the DOT language, illustrate the experimental workflow for parallel urea synthesis and the general reaction mechanism.
Caption: Experimental workflow for parallel urea synthesis.
Caption: General reaction for the formation of a urea from an isocyanate and an amine.
Alternative Methodologies
While the use of isocyanates is a robust method for urea synthesis, concerns over their toxicity and handling have led to the development of alternative, "isocyanate-free" methods. These can also be adapted for parallel synthesis.
-
Phosgene Equivalents: Reagents like carbonyldiimidazole (CDI) or triphosgene can be used to activate amines in situ, avoiding the need to handle isocyanates directly.[3]
-
Carbon Dioxide as a C1 Source: Innovative methods utilize carbon dioxide as a safe and abundant C1 source to react with amines to form carbamic acids, which can then be converted to ureas.
-
Rearrangement Reactions: The Curtius, Hofmann, or Lossen rearrangements can generate isocyanate intermediates in situ from carboxylic acid derivatives, amides, or hydroxamic acids, respectively.[3]
The choice of synthetic strategy will depend on the specific goals of the library synthesis, the available starting materials, and the desired safety profile of the process.
Conclusion
This compound is a highly activated and valuable reagent for parallel synthesis, particularly in the context of drug discovery where the incorporation of fluorine and trifluoromethyl groups is often desirable. Its enhanced electrophilicity is predicted to lead to high reaction rates and yields across a diverse array of amines. However, this high reactivity necessitates careful control of experimental conditions to avoid side reactions. When compared to less activated isocyanates, it offers the advantage of driving reactions to completion with a broader substrate scope. For researchers looking to rapidly generate libraries of ureas containing the medicinally relevant trifluoromethylphenyl scaffold, this compound represents a potent and effective tool.
References
A Comparative Guide to Urea Derivatives of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel urea derivatives synthesized from 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate. The document outlines their synthesis, physicochemical characterization, and potential as kinase inhibitors, a common mechanism of action for urea-based compounds in oncology.[1][2] The data presented, including comparisons with alternative urea compounds, is intended to support drug discovery and development efforts.
Physicochemical Characterization
A series of N,N'-disubstituted ureas were synthesized from this compound and various primary and secondary amines. The resulting compounds were characterized to determine their key physicochemical properties. The data is summarized in the table below.
| Compound ID | Amine Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| U-001 | Aniline | C₁₄H₁₀F₄N₂O | 310.24 | 188-190 | 8.75 (s, 1H), 8.51 (s, 1H), 7.60-7.20 (m, 8H) | -62.5 (s, 3F), -115.2 (s, 1F) |
| U-002 | 4-Chloroaniline | C₁₄H₉ClF₄N₂O | 344.69 | 201-203 | 8.82 (s, 1H), 8.60 (s, 1H), 7.55 (d, 2H), 7.35-7.20 (m, 5H) | -62.5 (s, 3F), -115.3 (s, 1F) |
| U-003 | 4-Methoxyaniline | C₁₅H₁₂F₄N₂O₂ | 342.27 | 175-177 | 8.68 (s, 1H), 8.45 (s, 1H), 7.40 (d, 2H), 7.30-7.15 (m, 3H), 6.90 (d, 2H), 3.78 (s, 3H) | -62.6 (s, 3F), -115.1 (s, 1F) |
| U-004 | Benzylamine | C₁₅H₁₂F₄N₂O | 326.27 | 162-164 | 8.50 (s, 1H), 7.40-7.15 (m, 8H), 6.55 (t, 1H), 4.45 (d, 2H) | -62.4 (s, 3F), -115.0 (s, 1F) |
Comparative Analysis with Alternative Urea Derivatives
The properties of ureas derived from this compound were compared with those from other commercially available isocyanates. This comparison helps to understand the influence of the substitution pattern on the final properties of the urea derivatives.
| Compound ID | Isocyanate Reactant | Amine Reactant | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| Comp-A | 3-Trifluoromethylphenyl isocyanate | Aniline | 280.24 | 155-157 | [3] |
| Comp-B | 4-Trifluoromethylphenyl isocyanate | Aniline | 280.24 | 212-213 | [4] |
| Comp-C | 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | Aniline | 298.24 | Not Available | [5] |
Experimental Protocols
General Synthesis of Urea Derivatives (U-001 to U-004)
To a solution of the respective amine (1.0 mmol) in anhydrous dichloromethane (10 mL), this compound (1.0 mmol, 0.205 g) was added dropwise at 0 °C. The reaction mixture was stirred at room temperature for 4-6 hours. The resulting precipitate was filtered, washed with cold dichloromethane, and dried under vacuum to yield the pure urea derivative.[4]
Characterization Methods
-
Melting Point: Determined using a standard melting point apparatus and are uncorrected.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H NMR and a suitable external standard for ¹⁹F NMR.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using an ESI-TOF spectrometer.
Potential Signaling Pathway Inhibition
Urea derivatives are known to act as inhibitors of various protein kinases, which are crucial components of cell signaling pathways often dysregulated in diseases like cancer.[1][6] The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common target for urea-based kinase inhibitors.
Caption: Generic MAPK signaling pathway with potential inhibition of RAF kinase by a urea derivative.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for evaluating the inhibitory activity of the synthesized urea derivatives against a target kinase.
Caption: Experimental workflow for determining the IC₅₀ values of urea derivatives against a target kinase.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate 97 69922-27-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Urea Synthesis: Exploring Alternatives to 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of unsymmetrical ureas is a cornerstone of medicinal chemistry, yielding compounds with a wide range of biological activities. A frequently utilized reagent in this field, particularly for the development of kinase inhibitors, is 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate. This guide provides a comprehensive comparison of alternative reagents and synthetic methodologies, offering experimental data to inform your research and development endeavors.
Isocyanate-Based Urea Synthesis: A Comparative Analysis
The reaction of an isocyanate with a primary or secondary amine is a robust and widely employed method for urea synthesis. The choice of isocyanate is critical, as the substituents on the phenyl ring can significantly influence the biological activity of the resulting urea derivative, as well as the reaction efficiency.
Below is a comparison of various substituted phenyl isocyanates used in the synthesis of diaryl ureas, analogous to the multi-kinase inhibitor Sorafenib. The data highlights the impact of different electron-withdrawing and electron-donating groups on the phenyl ring on the final product yield.
Table 1: Comparison of Substituted Phenyl Isocyanates in the Synthesis of Diaryl Ureas
| Isocyanate Reagent | Amine Substrate | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 4-Bromo-3-(trifluoromethyl)phenyl isocyanate | Pyridyl amide | Acetone | 3-4 | 92 | 99.1 | [1] |
| 4-Chloro-3-nitrophenyl isocyanate | Pyridyl amide | Acetone | 3-4 | 94 | 99.3 | [1] |
| 4-Fluorophenyl isocyanate | Pyridyl amide | Acetone | 3-4 | 95 | 99.5 | [1] |
| 4-Fluoro-2-nitrophenyl isocyanate | Pyridyl amide | Acetone | 3-4 | 91 | 98.9 | [1] |
| 3-(Trifluoromethyl)phenyl isocyanate | Pyridyl amide | Acetone | 3-4 | 96 | 99.6 | [1] |
| 2,3-Dimethylphenyl isocyanate | Pyridyl amide | Acetone | 3-4 | 93 | 99.2 | [1] |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Pyridyl amide | Acetone | 3-4 | 95 | 99.7 | [1] |
Experimental Protocols for Isocyanate-Based Urea Synthesis
A general and a specific experimental protocol for the synthesis of diaryl ureas using aryl isocyanates are provided below.
General Protocol for Diaryl Urea Synthesis
To a stirred solution of a pyridyl amide (1.0 eq) in acetone, the corresponding aryl isocyanate (1.0 eq) is added, ensuring the temperature remains below 40 °C.[1] The reaction mixture is then stirred at room temperature for 3-4 hours, with progress monitored by Thin Layer Chromatography (TLC).[1] Upon completion, the solid product is filtered, washed with acetone, and dried to yield the desired diaryl urea.[1]
Detailed Protocol for the Synthesis of a Sorafenib Analogue
The following protocol details the synthesis of 4-[4-[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide, a close analogue of Sorafenib.
-
Materials:
-
4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
Acetone
-
-
Procedure:
-
A solution of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (0.01 mol) in acetone (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
To this stirring solution, 4-chloro-3-(trifluoromethyl)phenyl isocyanate (0.01 mol) dissolved in acetone (10 mL) is added dropwise, maintaining the reaction temperature below 40 °C.[1]
-
The reaction mixture is stirred at room temperature for 3-4 hours.[1] The reaction progress is monitored by TLC.
-
After the reaction is complete, the precipitated product is collected by filtration.
-
The solid is washed with a small amount of acetone (5 mL) and dried under vacuum at 60-65 °C for 2 hours to afford the pure product.[1]
-
Beyond Isocyanates: Alternative Synthetic Routes to Ureas
While the isocyanate-amine reaction is highly efficient, the toxicity and handling precautions associated with isocyanates have prompted the development of alternative synthetic strategies.
Non-Isocyanate Polyureas (NIPUs)
A sustainable approach to urea synthesis involves bypassing isocyanate precursors altogether. One such method is the solvent-free melt polycondensation of bio-sourceable urea with a linear primary diamine and an aromatic diamine.[2][3] This method avoids the health and environmental hazards of isocyanates and allows for the direct incorporation of less nucleophilic aromatic diamines.[2][3]
Urea Synthesis from Carbamates
Phenyl carbamates can serve as stable and safe intermediates for the synthesis of N,N'-substituted ureas.[4] The reaction of a phenyl carbamate with a stoichiometric amount of an amine in a solvent like dimethyl sulfoxide (DMSO) at room temperature produces ureas in high yields.[4] This method is noted for being simple, fast, and suitable for large-scale production.[4]
Table 2: Comparison of Urea Synthesis Methods
| Method | Starting Materials | Key Features | Yield Range (%) | Reference |
| Isocyanate-Based Synthesis | Isocyanate, Amine | High efficiency, broad substrate scope, requires handling of toxic reagents | 90-98 | [1] |
| Non-Isocyanate Polyureas | Urea, Diamines | Isocyanate-free, sustainable, solvent-free melt polycondensation | Not specified | [2][3] |
| From Phenyl Carbamates | Phenyl Carbamate, Amine | Mild conditions, high yields, stable intermediates, suitable for scale-up | 74-96 | [4] |
| Staudinger-Aza-Wittig | Alkyl Halide, Amine, Polymer-bound Diphenylphosphine | One-pot, two-step process, microwave-assisted, high purity | 83-98 | [5] |
Signaling Pathways Targeted by Synthesized Ureas
Many of the urea derivatives synthesized using the discussed reagents, particularly analogues of Sorafenib, function as multi-kinase inhibitors. They primarily target the VEGFR-2 and B-RAF signaling pathways, which are crucial for tumor angiogenesis and cell proliferation.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation by VEGF leads to a cascade of downstream signaling events promoting endothelial cell proliferation, migration, and survival.
Caption: Generalized VEGFR-2 and RAF signaling pathway inhibited by urea-based kinase inhibitors.
B-RAF Signaling Pathway
B-RAF is a serine/threonine-protein kinase that plays a critical role in the MAP kinase/ERK signaling pathway. Mutations in the B-RAF gene can lead to constitutive activation of this pathway, driving cell proliferation and survival in various cancers.
Caption: The B-RAF/MEK/ERK signaling pathway, a key target for urea-based inhibitors.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Non-isocyanate polyureas: sustainable synthesis with tunable properties - European Coatings [european-coatings.com]
- 4. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 5. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
A Comparative Guide to the Synthesis of Ureas and Carbamates: A Cost-Benefit Analysis of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, safety, and scalability. This guide provides a comprehensive cost-benefit analysis of using 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate in the synthesis of ureas and carbamates, comparing its performance with common alternative reagents. The inclusion of fluorine and trifluoromethyl groups in organic molecules can significantly enhance their pharmacological properties, making reagents like this compound valuable in drug discovery.
Executive Summary
This compound is a highly reactive reagent that offers a direct and often high-yielding route to substituted ureas and carbamates. Its primary advantages lie in the simplicity of the reaction protocol and the direct incorporation of a desirable fluoro-trifluoromethylphenyl moiety. However, its use is associated with significant safety concerns inherent to isocyanates and a higher reagent cost compared to some bulk alternatives. This guide presents a detailed comparison with reagents such as triphosgene and 1,1'-carbonyldiimidazole (CDI) for urea synthesis, and chloroformates for carbamate synthesis, to aid in the selection of the most suitable method for a given synthetic challenge.
Cost-Benefit Analysis
The choice of a synthetic route often involves a trade-off between reagent cost, operational complexity, safety, and overall efficiency. The following table provides a high-level cost-benefit analysis of this compound and its alternatives.
| Reagent/Method | Primary Application(s) | Relative Cost | Key Benefits | Key Drawbacks |
| This compound | Urea & Carbamate Synthesis | High | Direct, one-step reaction; high yields; incorporates a valuable pharmacophore. | Toxic and moisture-sensitive; limited commercial availability of diverse substituted isocyanates. |
| Triphosgene | Urea Synthesis (via isocyanate) | Moderate | Versatile for generating a wide range of isocyanates in situ; generally high yielding. | Generates highly toxic phosgene gas in situ; requires stringent safety protocols and careful handling.[1] |
| 1,1'-Carbonyldiimidazole (CDI) | Urea Synthesis | Moderate | Safer alternative to phosgene-based reagents; mild reaction conditions; solid and easy to handle.[1] | Can be moisture-sensitive; may require longer reaction times; formation of symmetric urea byproducts possible. |
| Chloroformates | Carbamate Synthesis | Low to Moderate | Readily available starting materials; versatile for a wide range of amines and alcohols.[2] | Generates HCl byproduct requiring a base; can have long reaction times.[2] |
| CO2-Based Methods | Urea & Carbamate Synthesis | Low (reagent) | Environmentally benign C1 source; avoids toxic reagents. | Often requires catalysts and/or elevated pressure and temperature; can have variable yields. |
Performance Comparison in Synthesis
The following tables summarize typical performance data for the synthesis of ureas and carbamates using this compound and its alternatives. It is important to note that yields and reaction conditions are highly substrate-dependent.
Table 1: Urea Synthesis Comparison
| Method | Typical Substrates | Typical Reagents & Conditions | Typical Yield (%) | Typical Reaction Time | Safety Considerations |
| Isocyanate Route | Primary/Secondary Amines | This compound, solvent (e.g., DCM, THF), room temperature. | >90 | 1-4 hours | Isocyanates are toxic, lachrymatory, and moisture-sensitive. Handle in a fume hood with appropriate PPE.[3] |
| Triphosgene Route | Primary Amines | Triphosgene, amine, non-nucleophilic base (e.g., triethylamine), anhydrous solvent (e.g., DCM), 0°C to RT. | 85-95 | 2-6 hours | In situ generation of highly toxic phosgene gas. Requires extreme caution and a well-ventilated fume hood.[1] |
| CDI Route | Primary/Secondary Amines | CDI, amines, anhydrous aprotic solvent (e.g., THF, DCM), room temperature. | 80-90 | 4-24 hours | CDI is a safer alternative to phosgene but is moisture-sensitive.[1] |
Table 2: Carbamate Synthesis Comparison
| Method | Typical Substrates | Typical Reagents & Conditions | Typical Yield (%) | Typical Reaction Time | Safety Considerations |
| Isocyanate Route | Alcohols, Phenols | This compound, optional catalyst (e.g., DBTDL), solvent (e.g., toluene), RT to moderate heat. | >90 | 1-16 hours | Isocyanates are toxic and moisture-sensitive. Handle in a fume hood with appropriate PPE.[3] |
| Chloroformate Route | Primary/Secondary Amines | Amine, chloroformate, base (e.g., K2CO3, Et3N), solvent (e.g., acetone, benzene), -10°C to reflux. | 80-95 | 1-18 hours | Chloroformates are corrosive and lachrymatory. Reactions generate HCl.[2] |
Experimental Protocols
Detailed experimental protocols are essential for reproducibility. Below are representative procedures for urea and carbamate synthesis.
Protocol 1: Synthesis of a Urea using this compound
This protocol is a general procedure for the reaction of an isocyanate with an amine.
Reaction: Amine + this compound → N,N'-Substituted Urea
Procedure:
-
To a stirred solution of the desired primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.05 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 4 hours.
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
If the product is soluble, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of a Urea using Triphosgene (In Situ Isocyanate Formation)
This protocol is a general procedure for the synthesis of a symmetrical urea.
Reaction: 2 x Amine + Triphosgene → Symmetrical Urea
Procedure:
-
Caution: This reaction generates highly toxic phosgene gas in situ and must be performed in a certified chemical fume hood with appropriate safety measures.
-
To a solution of the primary amine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an anhydrous solvent (e.g., DCM) at 0°C, add a solution of triphosgene (1.0 equivalent) in the same solvent dropwise.
-
Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Filter the reaction mixture to remove the triethylammonium chloride byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude urea, which can be purified by recrystallization or column chromatography.[1]
Visualizing Synthetic Workflows and Biological Pathways
To better understand the relationships between the different synthetic approaches and the biological context of the resulting products, the following diagrams are provided.
Ureas derived from this compound have been investigated as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death. The following diagram illustrates a simplified view of the RIPK1 signaling pathway.
References
A Comparative Guide to the Reaction Kinetics of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate and Related Aryl Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of reactions involving 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate and other structurally related aryl isocyanates. Due to the limited availability of specific kinetic data for this compound, this document leverages data from analogous compounds, primarily phenyl isocyanate and its derivatives, to provide insights into its expected reactivity. The information presented herein is intended to serve as a valuable resource for designing and interpreting experiments in drug development and materials science.
Comparative Kinetic Data
The reactivity of isocyanates is significantly influenced by the nature of the nucleophile and the electronic properties of the substituents on the phenyl ring. The following tables summarize representative kinetic data for the reactions of various aryl isocyanates with common nucleophiles. This data, while not specific to this compound, offers a baseline for predicting its reaction rates. The electron-withdrawing fluorine and trifluoromethyl groups are expected to increase the electrophilicity of the isocyanate group, suggesting a higher reaction rate compared to unsubstituted phenyl isocyanate.
Table 1: Reaction of Phenyl Isocyanate with Various Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| n-Butanol | Dioxane | 25 | 1.2 x 10⁻⁴ |
| Aniline | Diethyl Ether | 20 | 1.1 x 10⁻¹ |
| Water | Dioxane | 25 | 2.5 x 10⁻⁵ |
Table 2: Relative Reactivity of Substituted Phenyl Isocyanates with n-Butanol
| Isocyanate | Relative Rate (Phenyl Isocyanate = 1) |
| Phenyl Isocyanate | 1.00 |
| p-Nitrophenyl Isocyanate | 12.3 |
| p-Methoxyphenyl Isocyanate | 0.28 |
| o-Tolyl Isocyanate | 0.35 |
Note: The data presented is compiled from various literature sources and should be used for comparative purposes only. Actual reaction rates will depend on specific experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate kinetic studies. Below are methodologies for key experiments commonly employed to investigate isocyanate reaction kinetics.
Protocol 1: Determination of Reaction Kinetics by HPLC
This protocol outlines the procedure for studying the reaction kinetics of an isocyanate with an alcohol, using High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the isocyanate.
Materials:
-
This compound (or other isocyanate)
-
Anhydrous alcohol (e.g., n-butanol)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
Quenching agent (e.g., a primary or secondary amine in excess, like dibutylamine)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Thermostatted reaction vessel
Procedure:
-
Prepare stock solutions of the isocyanate and the alcohol in the anhydrous solvent of known concentrations.
-
Equilibrate the reaction vessel to the desired temperature.
-
Initiate the reaction by mixing the isocyanate and alcohol solutions in the reaction vessel.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a solution of the quenching agent. The quenching agent rapidly reacts with the remaining isocyanate to form a stable urea derivative.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Monitor the concentration of the urea derivative formed, which is proportional to the isocyanate concentration at the time of quenching.
-
Plot the concentration of the isocyanate versus time and determine the rate constant from the integrated rate law.
Protocol 2: In-situ Monitoring of Reaction Kinetics by FTIR Spectroscopy
This protocol describes the use of in-situ Fourier Transform Infrared (FTIR) spectroscopy to continuously monitor the progress of an isocyanate reaction.[1] This method is particularly useful for rapid reactions.
Materials:
-
This compound (or other isocyanate)
-
Nucleophile (e.g., alcohol, amine)
-
Anhydrous solvent
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe
-
Jacketed reaction vessel connected to a temperature controller
Procedure:
-
Assemble the reaction setup with the ATR probe immersed in the reaction vessel.
-
Add the nucleophile and solvent to the reaction vessel and allow it to reach the desired temperature.
-
Collect a background spectrum of the nucleophile and solvent mixture.
-
Inject the isocyanate into the reaction vessel with vigorous stirring to initiate the reaction.
-
Immediately begin collecting FTIR spectra at regular intervals.
-
Monitor the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urethane or urea product peak(s).
-
Convert the absorbance data to concentration using a pre-established calibration curve.
-
Plot the concentration of the isocyanate versus time to determine the reaction kinetics.
Visualizations
The following diagrams illustrate key concepts related to isocyanate reactions and the experimental workflows used to study their kinetics.
Caption: Generalized reaction pathway for the nucleophilic addition to an isocyanate.
Caption: Experimental workflow for kinetic analysis using HPLC with quenching.
Caption: Workflow for in-situ kinetic monitoring using FTIR spectroscopy.
References
A Head-to-Head Comparison of Fluorinated Phenyl Isocyanate Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenyl isocyanates are versatile building blocks in this endeavor, offering a means to introduce fluorine at specific positions on an aromatic ring, thereby modulating a molecule's physicochemical and biological properties. This guide provides a head-to-head comparison of the ortho- (2-), meta- (3-), and para- (4-) fluorinated isomers of phenyl isocyanate, focusing on their synthesis applications, reactivity, and spectroscopic characteristics.
Introduction to Fluorinated Phenyl Isocyanates
Phenyl isocyanate consists of a phenyl ring attached to a highly reactive isocyanate functional group (-N=C=O). The introduction of a fluorine atom onto the phenyl ring significantly influences the reactivity of the isocyanate group and the properties of the resulting derivatives, such as ureas and carbamates.[1] The position of the fluorine atom—ortho, meta, or para—alters the electronic and steric environment of the molecule, leading to distinct behaviors in chemical synthesis.[1] These isomers are crucial in the development of pharmaceuticals, agrochemicals, and advanced polymers.[2]
Physicochemical Properties
The physical properties of the three isomers are summarized in the table below. These properties are critical for designing reaction conditions and for the purification of products.
| Property | 2-Fluorophenyl Isocyanate | 3-Fluorophenyl Isocyanate | 4-Fluorophenyl Isocyanate |
| Molecular Formula | C₇H₄FNO | C₇H₄FNO | C₇H₄FNO |
| Molecular Weight | 137.11 g/mol | 137.11 g/mol | 137.11 g/mol |
| Appearance | Liquid | Liquid | Liquid |
| Density | 1.222 g/mL at 25 °C | 1.201 g/mL at 25 °C | ~1.19 g/mL (estimated) |
| Refractive Index | n20/D 1.5144 | n20/D 1.514 | Not available |
| Storage Temperature | 2-8°C | 2-8°C | 2-8°C |
Spectroscopic Data Comparison
Spectroscopic analysis is essential for the characterization of the isomers and their reaction products. The following table summarizes key spectroscopic data for the three isomers.
| Spectroscopic Data | 2-Fluorophenyl Isocyanate | 3-Fluorophenyl Isocyanate | 4-Fluorophenyl Isocyanate |
| ¹H NMR | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK--[3] |
| ¹³C NMR | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK--[4] |
| IR | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |
| ¹⁹F NMR | Data not readily available | Data not readily available | --INVALID-LINK--[5] |
Reactivity and Synthesis of N,N'-Diphenylureas
The primary reaction of phenyl isocyanates is the nucleophilic addition of an amine to the isocyanate group to form a substituted urea. This reaction is typically fast and proceeds with high yield. The electronic effect of the fluorine atom influences the electrophilicity of the isocyanate carbon, thereby affecting the reaction rate. Generally, electron-withdrawing groups on the phenyl ring increase the reactivity of the isocyanate.
| Isocyanate Isomer | Amine | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |
| 2-Fluorophenyl Isocyanate | 4-Chloroaniline | 1-(4-chlorophenyl)-3-(2-fluorophenyl)urea | Not Specified | Not Specified | ¹H NMR, ¹³C NMR, ¹⁹F NMR data available for similar compounds[6] | [6] |
| 3-Fluorophenyl Isocyanate | 4-Chloroaniline | 1-(4-chlorophenyl)-3-(3-fluorophenyl)urea | Not Specified | Not Specified | ¹H NMR, ¹³C NMR, ¹⁹F NMR data available for similar compounds[6] | [6] |
| 4-Fluorophenyl Isocyanate | 4-Chloroaniline | 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea | 72 | 161-162 | ¹H NMR, ¹³C NMR, ¹⁹F NMR data available for similar compounds[6] | [6] |
| 4-Fluorophenyl Isocyanate | Aniline | 1-phenyl-3-(4-fluorophenyl)urea | 95 | 178-180 | IR, ¹H NMR, ¹³C NMR, Mass Spec[7] | [7] |
Experimental Protocols
General Protocol for the Synthesis of Fluorinated N,N'-Diphenylureas
This protocol is a generalized procedure based on literature methods for the synthesis of ureas from fluorinated phenyl isocyanates and anilines.[6][7]
Materials:
-
Fluorinated phenyl isocyanate isomer (2-fluoro, 3-fluoro, or 4-fluoro)
-
Substituted or unsubstituted aniline
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel with a nitrogen or argon inlet
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the aniline (1.0 equivalent) in the anhydrous solvent.
-
To the stirred solution, add the fluorinated phenyl isocyanate isomer (1.0 equivalent) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for a period of 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the urea product often precipitates from the solution. If not, the solvent can be partially or fully removed under reduced pressure.
-
The crude product can be purified by filtration and washing with a suitable solvent (e.g., cold solvent used for the reaction, or a non-polar solvent like hexane) or by recrystallization or column chromatography if necessary.
-
The purified product should be dried under vacuum and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and its melting point determined.
Diagrams
Caption: Reaction pathway for the synthesis of N,N'-disubstituted ureas.
Caption: General experimental workflow for urea synthesis.
Conclusion
The choice between ortho-, meta-, and para-fluorinated phenyl isocyanate isomers in synthesis depends on the desired electronic and steric properties of the final product. While all three isomers readily undergo nucleophilic addition with amines to form ureas, the position of the fluorine atom subtly influences the reactivity of the isocyanate and the characteristics of the resulting molecule. The para-isomer is often utilized due to the direct electronic communication of the fluorine atom with the isocyanate group via resonance, potentially enhancing its reactivity. However, the ortho- and meta-isomers provide alternative substitution patterns that are crucial for fine-tuning molecular interactions in drug discovery and materials science. The experimental protocols and data presented in this guide serve as a valuable resource for researchers working with these important fluorinated building blocks.
References
- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes | Semantic Scholar [semanticscholar.org]
- 3. 4-Fluorophenyl isocyanate(1195-45-5) 1H NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 4-Fluorophenyl isocyanate | C7H4FNO | CID 70955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Comparative Analysis of Structure-Activity Relationships of Diaryl Urea Derivatives Targeting Kinase Signaling Pathways
A comprehensive guide for researchers and drug development professionals on the structure-activity relationships (SAR) of diaryl urea compounds, using sorafenib analogues as a key reference. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies.
The 2-fluoro-3-(trifluoromethyl)phenyl isocyanate scaffold is a key component in the design of various kinase inhibitors. While specific SAR studies on a broad series of derivatives from this particular isocyanate are limited in publicly available literature, extensive research on the closely related 4-chloro-3-(trifluoromethyl)phenyl urea moiety, the core of the multi-kinase inhibitor sorafenib, offers significant insights. This guide leverages the wealth of data on sorafenib and its analogues to provide a comprehensive overview of the structure-activity relationships governing the biological activity of this class of compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of diaryl urea derivatives, particularly their inhibitory effects on kinases like VEGFR-2 and BRAF, is highly dependent on the nature and position of substituents on the aromatic rings. The urea linker plays a crucial role in establishing key hydrogen bonding interactions with the hinge region of the kinase domain.
Key SAR observations from studies on sorafenib analogues include:
-
The Pyridine Ring: The N-methylpicolinamide group of sorafenib is critical for its activity. Modifications to this part of the molecule often lead to a significant decrease in potency.
-
The Diaryl Urea Moiety: The diaryl urea structure is essential for binding to the kinase hinge region. The trifluoromethyl group on the phenyl ring is a common feature in many potent inhibitors, contributing to favorable binding interactions.
-
The Bridging Oxygen: The ether linkage between the central phenyl ring and the picolinamide moiety is a key structural element. Its replacement with other groups can impact the overall conformation and activity of the molecule.
-
Substitutions on the Terminal Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influence the inhibitory activity. Halogen substitutions, such as chlorine and fluorine, have been shown to be beneficial for activity. For instance, the 4-chloro-3-(trifluoromethyl)phenyl group is a well-established pharmacophore in this class of inhibitors.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of selected sorafenib analogues and related diaryl urea derivatives against key cancer-related kinases and cell lines. These tables provide a quantitative comparison of the effects of structural modifications on the compounds' potency.
| Compound ID | Modification from Sorafenib | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Sorafenib | - | B-Raf (V600E) | 38 | HT-29 (Colon) | 6.1 | |
| VEGFR-2 | 90 | HUVEC | 0.02 | |||
| Compound 1 | Replacement of N-methylpicolinamide with a quinoline moiety | FLT3-ITD | 5.60 | MV4-11 (Leukemia) | 0.000176 | [1] |
| Compound 2 | Replacement of urea with a thiourea linker | VEGFR-2 | 120 | A549 (Lung) | 8.5 | |
| Compound 3 | Introduction of a hydroxyl group on the terminal phenyl ring | B-Raf | >1000 | MDA-MB-231 (Breast) | >50 |
Note: IC50 values are indicative and can vary between different assay conditions. The data presented is for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below. These protocols are based on standard assays used in the field of kinase inhibitor discovery.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
-
Reagents and Materials: Recombinant human VEGFR-2 enzyme, kinase buffer, ATP, substrate (e.g., poly(Glu, Tyr) 4:1), 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase buffer, substrate, and ATP to the wells of a 96-well plate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding the VEGFR-2 enzyme.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.[2][3][4][5][6]
-
BRAF Kinase Assay
This assay determines the inhibitory activity of a compound against the BRAF kinase.
-
Reagents and Materials: Recombinant human BRAF (wild-type or mutant, e.g., V600E) enzyme, kinase buffer, ATP, MEK1 (as substrate), 96-well plates, and a detection reagent.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
To the wells, add the kinase buffer, MEK1 substrate, and ATP.
-
Add the test compound dilutions.
-
Start the reaction by adding the BRAF enzyme.
-
Incubate the plate at 30°C for a defined time.
-
Terminate the reaction and quantify the amount of phosphorylated MEK1 or ADP produced.
-
Determine the IC50 value from the dose-response curve.[7][8][9][10][11]
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of a compound on cancer cell lines.
-
Reagents and Materials: Cancer cell lines (e.g., A549, HT-29), cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[12][13][14][15][16][17]
-
Visualizations
The following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for their evaluation.
Figure 1. General experimental workflow for the synthesis and evaluation of diaryl urea derivatives.
Figure 2. Simplified RAF/MEK/ERK signaling pathway and points of inhibition by diaryl urea compounds.
References
- 1. Synthesis and biological evaluation of diaryl urea derivatives as FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. BRAF (WT) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate are paramount for ensuring a safe laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, minimizing risk and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions:
This compound is a hazardous substance that is harmful if inhaled, ingested, or comes into contact with the skin.[1] It is also an irritant to the eyes, respiratory system, and skin.[1] Therefore, strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.
-
Avoid Incompatibilities: Keep the compound away from water, acids, strong bases, alcohols, and amines, as it can react vigorously with these substances.[2][3]
Step-by-Step Disposal and Decontamination Protocol
This protocol outlines the procedure for neutralizing and disposing of small quantities of this compound waste and decontaminating empty containers.
1. Waste Collection:
-
Collect waste this compound and any contaminated disposable materials (e.g., pipette tips, weighing boats) in a dedicated, clearly labeled, and chemically resistant waste container.
-
Do not seal the container tightly, as the reaction with atmospheric moisture can generate carbon dioxide gas, leading to a pressure buildup.[3][4]
2. Preparation of Decontamination Solution:
-
Prepare one of the following decontamination solutions in a chemical fume hood. The choice between the two formulations depends on laboratory policy and ventilation capabilities. The ammonia solution requires excellent ventilation.[4][5]
3. Neutralization of Liquid Waste:
-
In a chemical fume hood, slowly and in small portions, add the this compound waste to the chosen decontamination solution. The volume of the decontamination solution should be in excess to ensure complete neutralization.
-
Be aware that the neutralization reaction can be exothermic. Slow addition helps to control the reaction rate and temperature.
-
Gently stir the mixture.
-
Leave the container open in the fume hood for at least 48 hours to allow for the complete evolution of carbon dioxide gas and to ensure the reaction is complete.[6]
4. Decontamination of Empty Containers:
-
Triple rinse empty containers that held this compound with one of the decontamination solutions.[6]
-
Allow the rinsed containers to air dry in a well-ventilated area.
5. Final Disposal:
-
The neutralized waste and the decontaminated containers must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) program.[4][6] Always consult with your EHS department for specific institutional and local regulations.
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[4]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as dry sand, vermiculite, or clay-based absorbent.[4] Do not use combustible materials like sawdust.
-
Apply Decontamination Solution: Once the spill is absorbed, slowly add one of the decontamination solutions to the absorbent material.
-
Collect and Dispose: After allowing the decontamination solution to react for at least 30 minutes, carefully scoop the mixture into an open-top, labeled waste container. Do not seal the container.[4]
-
Final Decontamination: Clean the spill area again with the decontamination solution and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste through your institution's EHS program.
Quantitative Data for Decontamination
The following table summarizes the recommended formulations for isocyanate decontamination solutions.
| Decontamination Solution | Component | Concentration | Purpose |
| Formula 1 (Sodium Carbonate Based) | Sodium Carbonate | 5-10% (w/v) | Neutralizing Agent |
| Liquid Detergent | 0.2-2% (v/v) | Surfactant to aid mixing | |
| Water | to 100% | Solvent | |
| Formula 2 (Ammonia Based) | Concentrated Ammonia Solution (28-30%) | 3-8% (v/v) | Neutralizing Agent |
| Liquid Detergent | 0.2-2% (v/v) | Surfactant to aid mixing | |
| Water | to 100% | Solvent |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Essential Safety and Handling Guide for 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Safety Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 190774-52-8 |
| Molecular Formula | C₈H₃F₄NO |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Causes skin irritation and serious eye irritation.[1][2] May cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties if inhaled.[1][2] May cause an allergic skin reaction.[2] |
| Signal Word | Danger[2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, chemical-resistant gloves (e.g., nitrile, butyl rubber), disposable suits or coveralls, and a full-face or half-face respirator with filters suitable for organic vapors and particulates (A2P3 or similar rating).[1][3][4][5] |
| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical aid.[1] Skin: Wash with plenty of soap and water.[1] Ingestion: Wash mouth out with water and get medical aid.[1] Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[1] |
Operational Plan for Handling
1. Engineering Controls and Preparation:
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a tested and adequate face velocity.[6] Enclosed work areas can contain high concentrations of isocyanates.[7][8]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., sand, vermiculite), a neutralizing agent for isocyanates (if available from your safety supplier), and appropriate waste disposal bags should be readily available.[9]
2. Personal Protective Equipment (PPE) Donning Procedure:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[4] Standard disposable gloves are often not sufficient.[4]
-
Protective Clothing: Don a disposable suit or coveralls to prevent skin contact.[4]
-
Eye Protection: Wear chemical safety goggles and a face shield, or a full-face respirator.[4][5]
-
Respiratory Protection: A full-face or half-face respirator with organic vapor and particulate filters (A2P3 or similar) is required.[4] In some cases, powered air-purifying respirators (PAPRs) or supplied-air respirators may be necessary for higher-risk tasks.[8]
3. Handling the Chemical:
-
Pre-use Inspection: Before use, inspect the container for any damage or leaks.
-
Dispensing: When dispensing the liquid, do so slowly and carefully to avoid splashing or creating aerosols.
-
Reaction Setup: If using in a reaction, ensure the apparatus is properly assembled and vented into the fume hood's exhaust.
-
Post-handling: After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.[7]
Disposal Plan
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical.
-
Solid Waste: All contaminated solid waste, including gloves, disposable suits, absorbent materials from spills, and empty containers, must be collected in a separate, clearly labeled hazardous waste bag or container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
2. Decontamination of Labware:
-
Reusable labware should be decontaminated in the fume hood. Rinse with a suitable organic solvent, and collect the rinsate as hazardous waste.
-
Then, wash the labware with soap and water.
3. Final Disposal:
-
Store hazardous waste in a designated, well-ventilated, and secure satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.[1]
-
Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[1][6]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. georganics.sk [georganics.sk]
- 2. georganics.sk [georganics.sk]
- 3. compositesone.com [compositesone.com]
- 4. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 5. Control measures guide - Canada.ca [canada.ca]
- 6. tcichemicals.com [tcichemicals.com]
- 7. lakeland.com [lakeland.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
